2-Methylthio-AMP diTEA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H46N7O7PS |
|---|---|
Molekulargewicht |
595.7 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;bis(N,N-diethylethanamine) |
InChI |
InChI=1S/C11H16N5O7PS.2C6H15N/c1-25-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(23-10)2-22-24(19,20)21;2*1-4-7(5-2)6-3/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14,15)(H2,19,20,21);2*4-6H2,1-3H3/t4-,6-,7-,10-;;/m1../s1 |
InChI-Schlüssel |
KILPFOKXXXUFNN-IDIVVRGQSA-N |
Isomerische SMILES |
CCN(CC)CC.CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
CCN(CC)CC.CCN(CC)CC.CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Methylthio-AMP diTEA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylthioadenosine (B1229828) 5'-monophosphate di-triethylammonium salt (2-Methylthio-AMP diTEA), often abbreviated as 2-MeSAMP, is a potent and selective antagonist of the P2Y12 receptor, a critical component in platelet activation and thrombus formation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. The primary mechanism involves the direct blockade of the P2Y12 receptor, thereby inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. However, the literature also presents a nuanced and debated perspective on its potential effects on intracellular cyclic AMP (cAMP) levels, suggesting a possible secondary mechanism of action. This guide will delve into both the established and the controversial aspects of 2-MeSAMP's pharmacology, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: P2Y12 Receptor Antagonism
This compound functions as a selective and direct antagonist of the P2Y12 receptor.[1][2][3][4] The P2Y12 receptor is a G protein-coupled receptor (GPCR) belonging to the Gi family, and it plays a pivotal role in ADP-mediated platelet activation and aggregation.[5]
Upon binding of its endogenous ligand, ADP, the P2Y12 receptor undergoes a conformational change, leading to the activation of the coupled heterotrimeric Gi protein. The Gi protein then dissociates into its Gαi and Gβγ subunits, initiating a downstream signaling cascade that ultimately results in platelet aggregation and thrombus formation.
This compound competitively binds to the P2Y12 receptor, preventing ADP from binding and thereby inhibiting the initiation of this signaling cascade. This blockade of the P2Y12 receptor is the primary and well-established mechanism through which this compound exerts its antiplatelet effects.
Downstream Signaling of the P2Y12 Receptor
The activation of the P2Y12 receptor by ADP triggers a complex intracellular signaling network:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit of the activated Gi protein directly inhibits the enzyme adenylyl cyclase.[2][6] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7][8] Since cAMP is a potent inhibitor of platelet activation, its reduction lowers the threshold for platelet aggregation.
-
Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunit activates PI3K, which in turn phosphorylates and activates downstream effectors such as Akt (also known as protein kinase B) and the small GTPase Rap1b.[2][7][8]
-
Integrin αIIbβ3 Activation: The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 receptor on the platelet surface. This conformational change increases the affinity of αIIbβ3 for its ligand, fibrinogen, leading to platelet aggregation and the formation of a stable thrombus.
By blocking the P2Y12 receptor, this compound effectively prevents these downstream signaling events, thereby inhibiting platelet aggregation.
The Controversial Role of Cyclic AMP
A point of contention in the scientific literature is the effect of this compound on intracellular cAMP levels.
Evidence for a Gi-Independent Increase in cAMP
Some studies have reported that this compound, along with other adenosine-based P2Y12 antagonists like cangrelor (B105443), can increase cAMP levels in platelets through a mechanism that is independent of the P2Y12 receptor and Gi signaling.[9][10][11] This suggests the involvement of an unidentified Gs-coupled receptor that, when activated by these antagonists, stimulates adenylyl cyclase and elevates cAMP.[9][10][11] An increase in cAMP would contribute to the anti-platelet effect of the compound through a secondary mechanism.
Evidence Against a P2Y12-Independent cAMP Increase
Conversely, other research, particularly studies using P2Y12 deficient mice, has refuted these findings.[5][12] These studies have shown that this compound and cangrelor do not raise intracellular cAMP concentrations or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a downstream marker of cAMP-PKA signaling, in either wild-type or P2Y12 deficient platelets.[5][12][13] This body of evidence strongly suggests that the antiplatelet effects of this compound are mediated exclusively through the P2Y12/Gi-dependent pathway.[5][12] Some studies also suggest that at high concentrations, 2-MeSAMP may interfere with cAMP ELISA assays, potentially leading to false-positive results.[12][13]
This discrepancy highlights an area of active investigation in the pharmacology of P2Y12 antagonists.
Quantitative Data
While specific Ki or a comprehensive dose-response table for this compound is not consistently reported across the literature, its functional effects have been quantified in various assays. The table below summarizes key findings.
| Parameter | Value/Observation | Cell Type/System | Reference |
| P2Y12 Antagonism | Selective and direct antagonist | Human and mouse platelets | [1][2][3][4] |
| Inhibition of Platelet Aggregation | Potent inhibitor of ADP-dependent platelet aggregation | Human and mouse platelets | [1][2][3][4] |
| Effect on Ca2+ Mobilization | At 50 μM, does not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca2+ mobilization | Human platelets | [14] |
| Effect on cAMP (Conflicting Reports) | Reported to increase cAMP levels independently of P2Y12/Gi signaling | Human platelets | [9][10][11] |
| Effect on cAMP (Conflicting Reports) | Reported to have no effect on cAMP levels or VASP phosphorylation | Human and mouse platelets (including P2Y12 deficient) | [5][12][13] |
Signaling Pathway Diagrams
Established P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling pathway and its inhibition by 2-Methylthio-AMP.
Hypothetical Gs-Coupled Receptor Signaling Pathway
Caption: Hypothetical Gs-coupled receptor signaling pathway activated by 2-Methylthio-AMP.
Experimental Protocols
Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Whole blood from healthy, consenting donors.
-
3.2% Sodium citrate (B86180) (anticoagulant).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution.
-
ADP solution (agonist).
-
Aggregometer cuvettes with stir bars.
-
Spectrophotometer-based aggregometer.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10^8 platelets/mL using autologous PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with adjusted PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay:
-
Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 2 minutes.
-
Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmittance for 5-10 minutes. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium levels using the fluorescent indicator Fura-2 AM.[15][16][17][18][19]
Materials:
-
Washed platelets.
-
Fura-2 AM (acetoxymethyl ester).
-
This compound stock solution.
-
Agonist solution (e.g., ADP, thrombin).
-
Tyrode's buffer.
-
Fluorometer with dual-wavelength excitation capabilities.
Procedure:
-
Platelet Preparation and Loading:
-
Prepare washed platelets from PRP.
-
Incubate the washed platelets with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.
-
Wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2-loaded platelets in Tyrode's buffer at a concentration of 2 x 10^8 platelets/mL.
-
-
Fluorometric Measurement:
-
Place the Fura-2-loaded platelet suspension in a cuvette with a stir bar in the fluorometer at 37°C.
-
Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm, with emission measured at 510 nm.
-
Add this compound or vehicle and incubate for 5 minutes.
-
Add the agonist to stimulate calcium mobilization.
-
Continuously record the fluorescence ratio (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
-
Cyclic AMP (cAMP) Immunoassay
This protocol details the measurement of intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).[20]
Materials:
-
Washed platelets.
-
This compound stock solution.
-
Forskolin (positive control for adenylyl cyclase activation).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
Commercially available cAMP ELISA kit.
-
Microplate reader.
Procedure:
-
Platelet Preparation and Treatment:
-
Prepare washed platelets and resuspend them in Tyrode's buffer at a concentration of 5 x 10^8 platelets/mL.
-
Pre-incubate the platelets with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C.
-
Add this compound, forskolin, or vehicle control and incubate for the desired time (e.g., 5-10 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Centrifuge the samples to pellet cell debris.
-
Perform the cAMP ELISA on the supernatant according to the manufacturer's instructions. This typically involves a competitive binding reaction between the sample cAMP and a fixed amount of labeled cAMP for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.
-
Conclusion
This compound is a valuable research tool for investigating the role of the P2Y12 receptor in platelet physiology and pharmacology. Its primary mechanism of action is the selective and direct antagonism of the P2Y12 receptor, leading to the inhibition of ADP-induced platelet aggregation. The downstream effects of this antagonism are the prevention of Gi-mediated inhibition of adenylyl cyclase and the blockade of PI3K activation. While the majority of evidence supports this P2Y12/Gi-dependent mechanism, the potential for a secondary, P2Y12-independent effect on cAMP levels through a putative Gs-coupled receptor remains a topic of scientific debate. Further research is necessary to fully elucidate this aspect of its pharmacology. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this compound and other P2Y12 receptor modulators in the context of thrombosis and hemostasis research and drug development.
References
- 1. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]
- 2. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of P2Y12 receptor in ischemic stroke of atherosclerotic origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 13. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 16. labhoo.com [labhoo.com]
- 17. Calibration of Fura-2 signals introduces errors into measurement of thrombin-stimulated calcium mobilisation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. mesoscale.com [mesoscale.com]
2-Methylthio-AMP diTEA: A Comprehensive Technical Guide to a Selective P2Y12 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP), presented here as its di-triethylammonium (diTEA) salt, a pivotal tool in the study of purinergic signaling. Renowned for its selective antagonism of the P2Y12 receptor, 2-MeSAMP diTEA is instrumental in dissecting the complex roles of this receptor in platelet aggregation, thrombosis, and inflammation. This document details its mechanism of action, selectivity profile, and provides granular experimental protocols for its characterization, empowering researchers to effectively utilize this compound in their investigations.
Introduction to 2-Methylthio-AMP (2-MeSAMP)
2-Methylthioadenosine 5'-monophosphate (2-MeSAMP) is a nucleotide derivative that acts as a selective and direct antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for ADP-induced platelet aggregation[1][2]. The diTEA salt form enhances its solubility and stability in aqueous solutions, facilitating its use in a variety of in vitro experimental settings. While primarily recognized for its P2Y12-dependent inhibitory effects on platelet function, some studies suggest that 2-MeSAMP may also exert its influence through a Gi-independent increase in intracellular cyclic AMP (cAMP), a topic of ongoing scientific discussion[3][4][5].
Quantitative Data Presentation
The selectivity of a P2Y12 antagonist is paramount for its utility as a research tool. The following tables summarize the binding affinity and functional potency of 2-methylthioadenosine 5'-diphosphate (2-MeSADP), a close and often interchangeably used analog of 2-MeSAMP, across various P2Y receptor subtypes. This data provides a quantitative basis for the selectivity of this class of compounds.
Table 1: Binding Affinity (Ki) of P2Y Receptor Ligands
| Ligand | Receptor Subtype | Species | Assay Type | Ki (nM) |
| 2-MeSADP | P2Y12 | Rat | [3H]2-MeSADP Binding | 1.4 ± 0.1 |
| ADP | P2Y12 | Rat | [3H]2-MeSADP Binding | 486 ± 78 |
Data compiled from studies using the radiolabeled agonist [3H]2-MeSADP to determine the binding affinity of unlabeled ligands.
Table 2: Functional Potency (EC50/pEC50) of 2-MeSADP at P2Y Receptors
| Receptor Subtype | G-Protein Coupling | Species | Assay Type | Parameter | Value |
| P2Y1 | Gq | Human | Phospholipase C Activation | pEC50 | 8.29 |
| P2Y12 | Gi | Human | Adenylyl Cyclase Inhibition | EC50 (nM) | 5 |
| P2Y13 | Gi | Human | Adenylyl Cyclase Inhibition | EC50 (nM) | 19 |
| P2Y6 | Gq | Rat | Phospholipase C Activation | pEC50 | 5.75 |
This table illustrates the high potency of 2-MeSADP for the P2Y12 receptor, with a significantly lower EC50 value compared to the P2Y13 receptor, and highlights its distinct functional effects mediated by different G-protein coupling.[6]
P2Y12 Signaling Pathway and Antagonism by 2-MeSAMP
The P2Y12 receptor is a key player in hemostasis and thrombosis. Its activation by ADP triggers a Gi-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This reduction in cAMP alleviates the inhibition of platelet activation pathways, ultimately leading to platelet aggregation and thrombus formation. 2-MeSAMP, as a competitive antagonist, binds to the P2Y12 receptor, preventing ADP from binding and initiating this signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of 2-MeSAMP as a P2Y12 antagonist.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y12 receptor by assessing its ability to displace a radiolabeled ligand.
Detailed Methodology:
-
Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human P2Y12 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well filter plate, add the following in order:
-
50 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
50 µL of [3H]2-MeSADP (final concentration ~1 nM).
-
50 µL of varying concentrations of unlabeled 2-MeSAMP (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding, add 50 µL of binding buffer instead of 2-MeSAMP.
-
For non-specific binding, add a high concentration of unlabeled ADP (e.g., 10 µM).
-
-
Initiate the binding reaction by adding 100 µL of the diluted membrane preparation (5-10 µg of protein per well).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the incubation by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the inhibition constant (Ki) of 2-MeSAMP using non-linear regression analysis of the competition binding data.[7]
-
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation in response to an agonist.
Detailed Methodology:
-
Sample Preparation:
-
Collect venous blood into 3.2% sodium citrate tubes (9:1 blood to anticoagulant ratio).
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500 x g for 15 minutes.
-
Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using autologous PPP.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the light transmission aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette 450 µL of adjusted PRP into a cuvette with a magnetic stir bar.
-
Pre-incubate the PRP with 2-MeSAMP at the desired concentration (or vehicle control) for 5 minutes at 37°C with stirring (1000 rpm).
-
Add 50 µL of ADP solution (e.g., final concentration of 10 µM) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay provides a specific measure of P2Y12 receptor inhibition by quantifying the phosphorylation state of VASP, a downstream target in the cAMP signaling pathway.
Detailed Methodology:
-
Sample Treatment:
-
Collect whole blood in citrate tubes.
-
In separate tubes, incubate whole blood with:
-
Prostaglandin E1 (PGE1) alone (to induce maximal VASP phosphorylation).
-
PGE1 plus ADP (to assess the inhibitory effect of ADP on VASP phosphorylation).
-
PGE1 plus ADP in the presence of 2-MeSAMP (to measure the antagonism of the ADP effect).
-
-
Incubate for 10 minutes at room temperature.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde-based fixative solution.
-
Permeabilize the platelets to allow intracellular antibody staining.
-
-
Staining and Flow Cytometry:
-
Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., CD61).
-
Analyze the samples on a flow cytometer, gating on the platelet population.
-
-
Data Analysis:
Measurement of Intracellular cAMP Levels
This assay quantifies the effect of 2-MeSAMP on adenylyl cyclase activity by measuring intracellular cAMP levels, typically using a competitive immunoassay (ELISA) or a bioluminescence-based assay.
Detailed Methodology:
-
Platelet Preparation and Stimulation:
-
Isolate platelets from whole blood as described for LTA.
-
Resuspend washed platelets in a suitable buffer.
-
Pre-incubate platelets with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat platelets with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of 2-MeSAMP, followed by stimulation with ADP.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the platelets to release intracellular contents.
-
Quantify cAMP levels in the lysate using a commercially available cAMP immunoassay kit according to the manufacturer's instructions.
-
-
Data Analysis:
Conclusion
2-Methylthio-AMP diTEA is a potent and selective antagonist of the P2Y12 receptor, making it an indispensable tool for researchers investigating the intricacies of purinergic signaling in hemostasis, thrombosis, and beyond. This technical guide provides the necessary quantitative data and detailed experimental protocols to empower scientists in their research endeavors. By understanding its mechanism of action and employing robust experimental designs, the full potential of 2-MeSAMP diTEA as a pharmacological probe can be realized.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biocytex.fr [biocytex.fr]
- 11. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 13. Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. resources.novusbio.com [resources.novusbio.com]
An In-depth Technical Guide on the Role of 2-Methylthio-AMP in Inhibiting ADP-Dependent Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) diphosphate (B83284) (ADP) is a critical mediator in hemostasis and thrombosis, exerting its effects through the activation of P2Y1 and P2Y12 purinergic receptors on the platelet surface. The inhibition of these receptors is a cornerstone of antiplatelet therapy. This technical guide provides a comprehensive overview of 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeS-AMP), a potent antagonist of the P2Y12 receptor, and its role in the inhibition of ADP-dependent platelet aggregation. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the complex signaling pathways involved. The information is intended to support researchers, scientists, and drug development professionals in the field of thrombosis and hemostasis.
Introduction to ADP-Dependent Platelet Aggregation
Platelet activation and subsequent aggregation are pivotal events in the formation of a hemostatic plug at sites of vascular injury. However, dysregulated platelet aggregation can lead to the development of arterial thrombosis, a primary cause of myocardial infarction and ischemic stroke. ADP, released from dense granules of activated platelets and damaged erythrocytes, is a key agonist that amplifies and sustains the platelet response.
ADP mediates its effects through two G protein-coupled receptors (GPCRs) on the platelet surface: P2Y1 and P2Y12.[1]
-
P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), subsequent inositol (B14025) trisphosphate (IP3) production, and an increase in intracellular calcium (Ca2+) levels. This pathway is primarily responsible for platelet shape change and the initial, reversible phase of aggregation.[1][2]
-
P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase (AC), leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[3] Reduced cAMP levels diminish the activity of protein kinase A (PKA), which in its active state phosphorylates substrates that inhibit platelet activation. The P2Y12 receptor is crucial for the full, sustained, and irreversible platelet aggregation response.[1]
Given its central role in amplifying the aggregation signal, the P2Y12 receptor has become a major target for antiplatelet drugs.
2-Methylthio-AMP (2-MeS-AMP): A P2Y12 Receptor Antagonist
2-Methylthioadenosine 5'-monophosphate (2-MeS-AMP), often used experimentally as its triethylammonium (B8662869) salt (2MeSAMP), is a selective and direct-acting antagonist of the P2Y12 receptor.[4] It is an analog of adenosine monophosphate and serves as a valuable research tool for elucidating the role of the P2Y12 receptor in platelet function.
Mechanism of Action
The primary mechanism by which 2-MeS-AMP inhibits platelet aggregation is through the competitive antagonism of the P2Y12 receptor. By binding to this receptor, it prevents ADP from initiating the Gi-coupled signaling cascade, thereby maintaining higher levels of intracellular cAMP and preventing the full activation and aggregation of platelets.
However, there is a scientific debate regarding an additional, P2Y12-independent mechanism of action.
-
The P2Y12-Dependent Mechanism: Several studies have demonstrated that the inhibitory effects of 2-MeS-AMP are absent in platelets from P2Y12 deficient mice.[2][4] These studies show that 2-MeS-AMP does not raise intracellular cAMP levels or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a marker of PKA activity.[2][5] This evidence strongly suggests that 2-MeS-AMP's antiplatelet activity is mediated exclusively through its antagonism of the P2Y12 receptor.[5]
-
The P2Y12-Independent Mechanism: Conversely, other research indicates that 2-MeS-AMP can inhibit platelet aggregation by increasing cAMP levels through a P2Y12-independent pathway.[6][7] This proposed mechanism suggests that 2-MeS-AMP may interact with another, yet unidentified, Gs-coupled receptor on the platelet surface, leading to the activation of adenylyl cyclase and a subsequent rise in cAMP.[6][7] This elevation in cAMP would then inhibit platelet function, in addition to the inhibition caused by P2Y12 antagonism.[6]
It is crucial for researchers to be aware of this dual-mechanism controversy when interpreting experimental results obtained using 2-MeS-AMP.
Quantitative Data on Inhibitory Effects
While a precise IC50 value for 2-MeS-AMP's inhibition of ADP-induced platelet aggregation is not consistently reported across the literature, dose-response studies have characterized its effective concentration range.
| Compound | Target/Assay | Effective Concentration | Observed Effect | Reference |
| 2-MeS-AMP (2MeSAMP) | ADP (10 µM)-induced Human Platelet Aggregation | 1–50 µM | Dose-dependent inhibition of aggregation. | [6] |
| 2-MeS-AMP | Thrombin-mediated P-selectin expression and αIIbβ3 activation in human platelets | 50 µM | Provided maximal inhibition. | [8] |
| 2-MeS-AMP (50 µM) | Thrombin, PAR1-AP, PAR4-AP, or ADP-mediated intracellular Ca2+ mobilization | 50 µM | Did not significantly inhibit Ca2+ mobilization, suggesting specificity for the P2Y12 pathway over the P2Y1 pathway. | [8] |
| 2-MeS-ADP | P2Y12 Receptor in transfected CHO cells | IC50 of ~1 nM | High-potency inhibition of adenylyl cyclase. (Note: This is the diphosphate form, not AMP). |
Signaling Pathways
The interplay between the P2Y1 and P2Y12 signaling pathways is essential for robust platelet aggregation. The following diagrams illustrate these pathways and the inhibitory role of 2-MeS-AMP.
Caption: ADP-induced platelet activation pathways and the inhibitory point of 2-MeS-AMP.
Experimental Protocols
The gold standard for studying platelet aggregation in vitro is Light Transmission Aggregometry (LTA). This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Protocol: Light Transmission Aggregometry (LTA)
Objective: To measure the inhibitory effect of 2-MeS-AMP on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate (B86180).
-
2-MeS-AMP stock solution (in appropriate solvent, e.g., saline).
-
ADP solution (agonist).
-
Platelet-Poor Plasma (PPP) for blanking.
-
Light Transmission Aggregometer.
-
Centrifuge, pipettes, and aggregometer cuvettes with stir bars.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into citrate tubes. Keep at room temperature.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with no brake.
-
Carefully collect the supernatant (PRP) into a new plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15-20 minutes. Collect the supernatant (PPP).
-
-
Aggregometer Setup:
-
Warm up the aggregometer to 37°C.
-
Calibrate the instrument using PPP as 100% light transmission and PRP as 0% light transmission.
-
-
Aggregation Assay:
-
Pipette PRP into an aggregometer cuvette containing a magnetic stir bar. Place it in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add the desired concentration of 2-MeS-AMP (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-2 minutes).
-
Add the ADP agonist to induce aggregation (a common concentration is 5-20 µM).
-
Record the change in light transmission for at least 5-10 minutes. The output is an aggregation curve.
-
-
Data Analysis:
-
The primary endpoint is the maximum platelet aggregation (%), calculated from the change in light transmission.
-
Construct a dose-response curve by plotting the % inhibition of aggregation against the concentration of 2-MeS-AMP.
-
Calculate the IC50 value if possible from the dose-response curve.
-
Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Conclusion
2-Methylthio-AMP is a potent and selective antagonist of the P2Y12 receptor, making it an invaluable tool for studying ADP-dependent platelet aggregation. Its primary mechanism of action involves the direct inhibition of the P2Y12 receptor, thereby preventing the ADP-mediated decrease in intracellular cAMP that is essential for sustained platelet aggregation. Researchers should remain cognizant of the ongoing debate regarding a potential secondary, P2Y12-independent mechanism involving cAMP elevation. The provided protocols and pathway diagrams serve as a foundational guide for professionals investigating the intricate mechanisms of platelet function and developing novel antiplatelet therapeutics.
References
- 1. Quantitative dynamics of reversible platelet aggregation: mathematical modelling and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 3. "The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activ" by Binggang Xiang, Guoying Zhang et al. [uknowledge.uky.edu]
- 4. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2-Methylthioadenosine 5'-monophosphate (2-MeSAMP): A Technical Guide for a Selective P2Y12 Receptor Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular nucleotides, such as adenosine (B11128) diphosphate (B83284) (ADP), are pivotal signaling molecules that modulate a vast array of physiological and pathological processes through purinergic P2Y receptors. The P2Y12 receptor subtype, in particular, is a critical mediator of platelet activation and thrombus formation, making it a key target for antiplatelet therapies. The development of selective pharmacological tools is paramount to delineating the intricate signaling pathways governed by individual P2Y receptor subtypes. 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) has been developed as a selective antagonist for the P2Y12 receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and application of 2-MeSAMP as a research tool. It includes a summary of its receptor selectivity profile, detailed protocols for its use in key functional assays, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate its effective use in a research setting.
Introduction to Purinergic Signaling and the P2Y12 Receptor
Purinergic signaling encompasses the diverse biological roles of extracellular nucleotides and nucleosides. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is central to this system, with eight distinct subtypes identified in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). These receptors are activated by a range of nucleotides, including ATP, ADP, UTP, and UDP.
The P2Y receptors are broadly classified into two subfamilies based on their G protein coupling:
-
Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).
-
Gi-coupled receptors (P2Y12, P2Y13, P2Y14): Activation of this subfamily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
The P2Y12 receptor is highly expressed on the surface of platelets and plays a crucial, synergistic role with the P2Y1 receptor in ADP-mediated platelet aggregation. While P2Y1 activation initiates platelet shape change, P2Y12 activation is essential for a full and sustained aggregation response, making it a prime target for antithrombotic drug development. The development of selective antagonists like 2-MeSAMP has been instrumental in dissecting the specific contributions of the P2Y12 receptor to hemostasis and thrombosis.
Discovery and Development of 2-MeSAMP
The development of research tools for P2Y receptors has been an iterative process of modifying the structure of endogenous ligands to enhance stability, potency, and selectivity. 2-MeSAMP emerged from structure-activity relationship (SAR) studies of adenosine derivatives. The addition of a methylthio group at the 2-position of the adenine (B156593) ring was found to confer selectivity for certain P2Y receptors. While its diphosphate and triphosphate counterparts (2-MeSADP and 2-MeSATP) are potent agonists at several P2Y receptors, 2-MeSAMP was identified as a selective antagonist of the P2Y12 receptor.
The general logic for developing such a research tool is outlined in the diagram below.
Figure 1. Logical workflow for the development of a selective pharmacological research tool.
Mechanism of Action
Primary Mechanism: P2Y12 Antagonism
The established primary mechanism of action for 2-MeSAMP is the selective, direct antagonism of the P2Y12 receptor.[1] In physiological systems like platelets, ADP released from dense granules binds to both P2Y1 and P2Y12 receptors. The activation of the Gi-coupled P2Y12 receptor leads to the inhibition of adenylyl cyclase, which lowers intracellular cAMP levels. Reduced cAMP alleviates the inhibition of Protein Kinase A (PKA), a negative regulator of platelet activation. By blocking the P2Y12 receptor, 2-MeSAMP prevents this ADP-mediated decrease in cAMP, thereby contributing to the inhibition of platelet aggregation and activation.[2][3]
Figure 2. P2Y12 receptor signaling pathway and its inhibition by 2-MeSAMP.
Controversial Secondary Mechanism: P2Y12-Independent cAMP Elevation
Some studies have reported that 2-MeSAMP can inhibit platelet aggregation through a Gi-independent increase in cAMP levels.[4] This alternative mechanism suggests that 2-MeSAMP may interact with an unidentified Gs-coupled receptor on platelets, leading to the direct stimulation of adenylyl cyclase and a subsequent rise in cAMP.[4] However, this finding is contested, with other studies demonstrating that 2-MeSAMP does not significantly raise cAMP levels or induce the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a downstream target of the cAMP-PKA pathway, in platelets from wild-type or P2Y12-deficient mice.[2][3] These conflicting reports highlight the importance of careful experimental design and data interpretation when using this research tool.
Figure 3. Proposed controversial P2Y12-independent mechanism of 2-MeSAMP action.
Quantitative Data and Selectivity Profile
The utility of 2-MeSAMP as a research tool is defined by its selectivity for the P2Y12 receptor over other P2Y subtypes. While comprehensive screening data is not extensively published, the available information indicates its primary activity is as a low-potency antagonist at the P2Y12 receptor. It has also been noted to be a weak agonist at the P2Y1 receptor.
| Receptor | Species | Assay Type | Parameter | Value | Reference(s) |
| P2Y12 | Human | Functional Antagonism | pIC50 | 4.0 | [5] |
| P2Y12 | Human | Functional Antagonism | IC50 | 100 µM | Calculated |
| P2Y1 | Turkey | Functional Agonism | Activity | Weak Agonist | [6] |
Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A pIC50 of 4.0 corresponds to an IC50 of 10-4 M, or 100 µM.
Experimental Protocols
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol describes the use of 2-MeSAMP to inhibit ADP-induced platelet aggregation as measured by LTA.
Materials:
-
2-MeSAMP
-
Adenosine diphosphate (ADP)
-
Whole blood from healthy, consenting donors (drug-free for at least 10 days)
-
3.2% Sodium Citrate anticoagulant
-
Saline (0.9% NaCl)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer with cuvettes and stir bars
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of 2-Methylthio-AMP (2-MeSAMP) in Platelet Activation and Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical physiological process in hemostasis, but its dysregulation can lead to pathological thrombosis, a primary cause of cardiovascular diseases such as myocardial infarction and stroke. Adenosine diphosphate (B83284) (ADP) is a key platelet agonist that mediates its effects through two G-protein coupled receptors: P2Y1 and P2Y12. The P2Y12 receptor, in particular, has emerged as a major target for antiplatelet therapies.[1] 2-Methylthioadenosine 5'-monophosphate (2-MeSAMP), a selective and direct P2Y12 antagonist, has been instrumental in elucidating the role of this receptor in platelet function.[2] This technical guide provides an in-depth analysis of the effects of 2-MeSAMP on platelet activation and thrombosis, with a focus on its proposed mechanisms of action, relevant experimental data, and detailed methodologies for its study.
Mechanism of Action: A Point of Contention
The scientific literature presents a compelling debate regarding the precise mechanism by which 2-MeSAMP inhibits platelet function. The prevailing and well-established view is that 2-MeSAMP acts as a direct antagonist of the P2Y12 receptor, which is coupled to the inhibitory G-protein, Gi.[3][4][5][6] By blocking ADP's access to this receptor, 2-MeSAMP prevents the Gi-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cyclic AMP (cAMP) levels, which in turn suppresses platelet activation.
However, a significant body of research suggests a dual mechanism of action. These studies propose that in addition to its P2Y12 antagonism, 2-MeSAMP can independently increase intra-platelet cAMP levels through a P2Y12-independent pathway, possibly involving a Gs-coupled receptor.[1][7] This elevation of cAMP would contribute to the overall inhibition of platelet aggregation.[1][7] Conversely, other studies have failed to detect a significant increase in cAMP or the phosphorylation of its downstream effector, vasodilator-stimulated phosphoprotein (VASP), in response to 2-MeSAMP, challenging the P2Y12-independent hypothesis.[3][4][5][6] This guide will present the evidence for both proposed mechanisms.
Quantitative Data on the Effects of 2-MeSAMP
The inhibitory effects of 2-MeSAMP on platelet function have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Assay | Agonist | 2-MeSAMP Concentration | Effect | Reference |
| Platelet Aggregation | ADP (10 µM) | 1-50 µM | Progressive inhibition of aggregation | [1] |
| αIIbβ3 Activation (in healthy subjects) | Thrombin (2 nM) | Not specified | 49.3 ± 2.8% inhibition | [8] |
| αIIbβ3 Activation (in healthy subjects) | Thrombin (10 nM) | Not specified | 40.8% inhibition | [8] |
| αIIbβ3 Activation (in T2DM subjects) | Thrombin (2 nM) | Not specified | 27.3 ± 6.9% inhibition | [8] |
| αIIbβ3 Activation (in T2DM subjects) | Thrombin (10 nM) | Not specified | 20.3% inhibition | [8] |
| P-selectin Expression | Thrombin | 50 µM | Maximal inhibition | [9] |
| Assay | 2-MeSAMP Concentration | Effect on cAMP Levels | Reference |
| Washed Human Platelets | ≤ 10 µM | No significant increase | [10] |
| Washed Human Platelets | 50 µM | Apparent increase (potential assay interference noted) | [11] |
| Washed Mouse Platelets (wild-type or P2Y12 deficient) | ≤ 10 µM | No increase | [10] |
Signaling Pathways
The proposed signaling pathways for 2-MeSAMP's action are depicted below, illustrating both the established P2Y12-dependent mechanism and the controversial P2Y12-independent, cAMP-elevating pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of 2-MeSAMP's effects. The following sections outline the protocols for key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold standard for assessing platelet function in vitro.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, medication-free donors into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Pre-incubation: PRP is pre-incubated with various concentrations of 2-MeSAMP or a vehicle control for a specified time (e.g., 5 minutes) at 37°C in an aggregometer cuvette with a stirring bar.
-
Aggregation Induction: Platelet aggregation is initiated by adding a platelet agonist, such as ADP.
-
Measurement: The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The extent of aggregation is quantified as the maximum percentage change in light transmission.
Intracellular cAMP Measurement
This assay is critical for investigating the controversial P2Y12-independent mechanism of 2-MeSAMP.
Methodology:
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation: Platelets are incubated with 2-MeSAMP, a positive control (e.g., forskolin (B1673556) or PGI2), or a vehicle control at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped by adding a solution like trichloroacetic acid to lyse the cells and precipitate proteins.[10]
-
cAMP Quantification: The supernatant is collected, and the concentration of cAMP is determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
VASP Phosphorylation Assay
This assay provides an indirect measure of P2Y12 receptor activity and cAMP levels.
Methodology:
-
Sample Preparation: The assay can be performed on whole blood or washed platelets.
-
Incubation: Samples are incubated with prostaglandin (B15479496) E1 (PGE1) to stimulate cAMP production and VASP phosphorylation. To assess P2Y12 inhibition, samples are co-incubated with PGE1 and ADP in the presence of 2-MeSAMP or a control.
-
Fixation and Permeabilization: Platelets are fixed with a reagent like formaldehyde (B43269) and then permeabilized to allow antibodies to access intracellular proteins.
-
Immunostaining: The platelets are stained with a fluorescently labeled monoclonal antibody specific for the phosphorylated form of VASP (P-VASP).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured by flow cytometry. The level of VASP phosphorylation is expressed as a platelet reactivity index (PRI).
In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)
This model is used to assess the antithrombotic efficacy of 2-MeSAMP in a living organism.
Methodology:
-
Animal Preparation: A mouse is anesthetized, and the common carotid artery is surgically exposed.
-
Injury Induction: A piece of filter paper saturated with a ferric chloride (FeCl3) solution is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes). FeCl3 induces oxidative injury to the vessel wall, leading to thrombus formation.
-
Thrombus Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe. The time to complete occlusion of the vessel is recorded.
-
Drug Administration: 2-MeSAMP or a vehicle control is administered to the animal (e.g., via intravenous injection) prior to the induction of injury.
-
Data Analysis: The time to occlusion is compared between the 2-MeSAMP-treated group and the control group to determine the antithrombotic effect.
Conclusion
2-Methylthio-AMP remains a valuable pharmacological tool for studying P2Y12 receptor function. While its primary mechanism of action is widely accepted to be P2Y12 antagonism, the potential for a secondary, cAMP-elevating mechanism warrants further investigation. The conflicting findings in the literature may be attributable to differences in experimental conditions, such as the use of washed platelets versus platelet-rich plasma, and potential off-target effects at higher concentrations. For researchers and drug development professionals, a thorough understanding of this controversy and the detailed experimental protocols outlined in this guide is essential for the accurate interpretation of data and the design of future studies aimed at developing novel antiplatelet therapies.
References
- 1. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 6. Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
Foundational Studies on 2-Methylthio-ADP and Platelet Function: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the foundational studies on the effects of 2-Methylthioadenosine diphosphate (B83284) (2-MeS-ADP) on platelet function. 2-MeS-ADP is a stable and potent analog of adenosine (B11128) diphosphate (ADP), a critical agonist in hemostasis and thrombosis.[1] It plays a pivotal role in research by activating platelet P2Y receptors, specifically P2Y1 and P2Y12, to initiate and amplify platelet aggregation.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the signaling pathways, experimental protocols, and quantitative data derived from key studies in this field.
While the user's query mentioned "2-Methylthio-AMP diTEA," the relevant and extensively studied compound in the context of platelet function is 2-MeS-ADP. Foundational research has established that 2-MeS-ADP is a powerful tool for investigating the mechanisms of platelet activation.[4][5]
Core Signaling Pathways of 2-MeS-ADP in Platelets
2-MeS-ADP-induced platelet activation is a complex process mediated by the simultaneous stimulation of two G-protein coupled receptors: P2Y1 and P2Y12.[3] The coordinated action of these two pathways is essential for a full and sustained aggregation response.[1][3]
-
P2Y1 Receptor Pathway (Gq-coupled): The P2Y1 receptor is coupled to the Gq protein.[2] Upon activation by 2-MeS-ADP, it initiates a signaling cascade that leads to platelet shape change and the initial, reversible phase of aggregation.[3][6]
-
P2Y12 Receptor Pathway (Gi-coupled): The P2Y12 receptor is coupled to the Gi protein.[2][3] Its activation by 2-MeS-ADP is responsible for amplifying and sustaining the aggregation response.[3] This pathway also inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies on the effects of 2-MeS-ADP on platelet function.
Table 1: Receptor Affinity and Potency of 2-MeS-ADP
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | P2Y12 | 5 nM | [5] |
| EC50 | Human | P2Y13 | 19 nM | [5] |
| EC50 | Mouse | P2Y13 | 6.2 nM | [5] |
| pEC50 | Human | P2Y1 | 8.29 | [5] |
| pEC50 | Rat | P2Y6 | 5.75 | [5] |
| Binding Sites | Human | Platelets | 400-1,200 sites/cell | [4] |
| Kd | Human | Platelets | 2.3-7.3 nM | [7] |
Table 2: Functional Effects of 2-MeS-ADP on Platelets
| Effect | Agonist Concentration | Observation | Reference |
| Platelet Aggregation | 10 nM | Induces platelet aggregation | [8] |
| Platelet Aggregation | 100 nM | Induces platelet aggregation | [8] |
| Inhibition of cAMP Accumulation | - | 150-200 times more active than ADP | [4] |
| Platelet Shape Change | - | Induces platelet shape change | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments cited in the study of 2-MeS-ADP and platelet function.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This is the gold-standard method for measuring platelet aggregation in response to agonists like 2-MeS-ADP.[1]
a. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medications for at least 10 days.[1]
-
Draw blood via venipuncture into sodium citrate (B86180) tubes (9:1 blood to anticoagulant ratio).[1]
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[1]
-
Carefully collect the upper PRP layer and transfer it to a polypropylene (B1209903) tube.[1]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[1]
-
Aspirate the PPP supernatant, which will be used to set the 100% aggregation baseline.[1]
-
Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.[1]
b. Aggregation Measurement
-
Pre-warm the PRP and PPP samples to 37°C.[1]
-
Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.[1]
-
Pipette a specific volume of the adjusted PRP into aggregometer cuvettes containing a stir bar.[1]
-
Place the cuvette in the aggregometer and begin recording.
-
Add a known concentration of 2-MeS-ADP to the PRP to induce aggregation.
-
The aggregometer measures the change in light transmittance as platelets aggregate.[9]
-
The results are typically displayed as a graph of percent aggregation versus time.[10]
Measurement of Intracellular Calcium ([Ca2+]i) Mobilization
The mobilization of intracellular calcium is a key event in platelet activation, particularly through the P2Y1 pathway.
a. Platelet Preparation
-
Prepare washed platelets from PRP by centrifuging and resuspending in a suitable buffer (e.g., Tyrode's buffer) to remove plasma components.
b. Fluorescent Dye Loading
-
Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2/AM. This dye will bind to free intracellular calcium.
c. Fluorometry
-
Place the dye-loaded platelets in a fluorometer cuvette with stirring at 37°C.
-
Stimulate the platelets with 2-MeS-ADP.
-
Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.[11]
Adenylyl Cyclase Activity Assay
This assay is used to assess the inhibitory effect of P2Y12 receptor activation on cAMP production.
a. Platelet Preparation
-
Prepare washed platelets as described above.
b. Assay Procedure
-
Pre-incubate the platelets with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.
-
Stimulate adenylyl cyclase with an agonist such as Prostaglandin (B15479496) E1 (PGE1).[4]
-
Simultaneously, treat the platelets with varying concentrations of 2-MeS-ADP.
-
After a defined incubation period, stop the reaction and lyse the platelets.
-
Measure the amount of cAMP produced using a competitive binding assay or other suitable method. A decrease in cAMP levels in the presence of 2-MeS-ADP indicates inhibition of adenylyl cyclase.[4]
The foundational studies on 2-MeS-ADP have been instrumental in elucidating the dual P2Y1 and P2Y12 receptor-mediated pathways of platelet activation. The quantitative data and detailed experimental protocols outlined in this guide provide a comprehensive resource for researchers in the fields of hemostasis, thrombosis, and the development of anti-platelet therapies. The use of 2-MeS-ADP as a stable and potent agonist continues to be a cornerstone of platelet research.
References
- 1. benchchem.com [benchchem.com]
- 2. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Deficiency of (33P)2MeS-ADP binding sites on platelets with secretion defect, normal granule stores and normal thromboxane A2 production. Evidence that ADP potentiates platelet secretion independently of the formation of large platelet aggregates and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biodatacorp.com [biodatacorp.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition of ADP-induced intracellular Ca2+ responses and platelet aggregation by the P2Y12 receptor antagonists AR-C69931MX and clopidogrel is enhanced by prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methylthio-AMP diTEA in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) diTEA is a selective and direct antagonist of the P2Y12 receptor, a critical component in the process of platelet activation and aggregation.[1] Adenosine diphosphate (B83284) (ADP) is a key physiological agonist that activates platelets through two G-protein coupled receptors: P2Y1 and P2Y12.[2][3] While P2Y1 activation initiates platelet shape change, the activation of the P2Y12 receptor is crucial for amplifying and sustaining the aggregation response, as well as for the stabilization of thrombi.[3][4]
The P2Y12 receptor is coupled to the inhibitory G-protein, Gi.[5] Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP contributes to the activation of platelets. 2-MeSAMP diTEA, by blocking the P2Y12 receptor, prevents this cascade of events, thereby inhibiting platelet aggregation.[6][7] These characteristics make 2-MeSAMP diTEA a valuable tool for in vitro studies of platelet function, thrombosis, and the development of antiplatelet therapies.
Data Presentation
The following table summarizes the experimental conditions and effects of 2-Methylthio-AMP diTEA on platelet function as reported in the literature. This data is essential for designing and interpreting platelet aggregation experiments.
| Parameter | Value/Condition | Cell Type | Assay | Notes | Reference |
| Concentration for Inhibition | 10 µM | Washed mouse platelets | Platelet Aggregation & ATP Release | Pre-incubated for 5 minutes at 37°C. Effectively inhibited aggregation and ATP release in wild-type but not P2Y12 deficient platelets. | [8][9] |
| Concentration for Maximal Inhibition | 50 µM | Washed human platelets | P-selectin expression and αIIbβ3 activation | Provided maximal inhibition of thrombin-mediated responses. Pre-incubated for 5 minutes. | [10] |
| Effect on Ca2+ Mobilization | No significant inhibition | Human platelets | Intracellular Ca2+ mobilization | At 50 µM, did not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated Ca2+ mobilization. | [10] |
| Effect on cAMP Levels | No significant increase | Washed human and mouse platelets | cAMP measurement, VASP phosphorylation | Did not raise intracellular cAMP concentrations or induce VASP phosphorylation, indicating it does not activate the cAMP pathway. | [6][7][8] |
| Mechanism of Action | P2Y12-dependent | Wild-type and P2Y12 deficient mouse platelets | Platelet Aggregation & in vivo thrombosis | Inhibition of platelet function by 2-MeSAMP was observed in wild-type but not in P2Y12 deficient mice. | [6][7][8][9] |
Signaling Pathways
The primary mechanism of action for 2-MeSAMP diTEA is the blockade of the P2Y12 receptor signaling pathway. The following diagram illustrates this pathway and the point of inhibition.
Caption: P2Y12 receptor signaling pathway and inhibition by 2-MeSAMP diTEA.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the standardized method for measuring platelet aggregation in response to an agonist, and its inhibition by 2-MeSAMP diTEA, using Light Transmission Aggregometry (LTA).
Materials:
-
This compound (2-MeSAMP diTEA)
-
Agonist (e.g., ADP, thrombin)
-
Whole blood from healthy donors who have not taken antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate (B86180) tubes
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Pipettes and tips
-
Stir bars
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP.
-
Adjust the platelet count to the desired concentration (typically 2.0-2.5 x 10⁸ platelets/mL) using autologous PPP.
-
-
Aggregometer Setup:
-
Pre-warm the adjusted PRP and PPP to 37°C.
-
Calibrate the aggregometer using the adjusted PRP to set 0% aggregation and PPP to set 100% aggregation.
-
-
Aggregation Assay:
-
Pipette the adjusted PRP into the aggregometer cuvettes with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).
-
Add 2-MeSAMP diTEA to the PRP at the desired final concentration (e.g., 10 µM or 50 µM) and incubate for 5 minutes. For control experiments, add an equivalent volume of vehicle.
-
Initiate the aggregation by adding the platelet agonist (e.g., ADP).
-
Record the change in light transmission for a set period (typically 5-10 minutes) to monitor platelet aggregation.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the platelet aggregation assay.
Caption: Workflow for a platelet aggregation assay using 2-MeSAMP diTEA.
Conclusion
2-MeSAMP diTEA is a potent and selective P2Y12 receptor antagonist that serves as an invaluable tool for studying platelet function and the mechanisms of thrombosis. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in platelet aggregation assays. Careful adherence to these methodologies will ensure reproducible and reliable results in the investigation of platelet signaling and the development of novel antiplatelet agents.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientific and therapeutic insights into the role of the platelet P2Y12 receptor in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 9. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Preparation of 2-Methylthio-AMP diTEA Stock Solution
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for 2-Methylthio-AMP diTEA (2-MeSAMP diTEA), a selective and direct P2Y12 antagonist used in research to study ADP-dependent platelet aggregation.[1][2][3]
Compound Data and Properties
Summarized below are the key physical and chemical properties for this compound. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Synonyms | 2-MeSAMP diTEA; 2-Methylthioadenosine 5′-monophosphate diTEA | [2][4] |
| Molecular Weight | 595.69 g/mol | [1][3][4] |
| Molecular Formula | C23H46N7O7PS | [1][3][4] |
| CAS Number | 1227193-98-7 | [1][3][4] |
| Appearance | White to light yellow solid | [2][3][4] |
| Purity | ≥98.0% | [2][4] |
| Storage (Solid) | -20°C, sealed, away from moisture | [1][2][4] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2][4] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The compound is soluble in aqueous solutions and DMSO.[5] The choice of solvent should be guided by the experimental requirements of the downstream application.
2.1. Required Materials
-
This compound (solid powder)
-
Calibrated analytical balance
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer and/or sonicator
-
Solvent of choice:
-
Option A: Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Option B: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
2.2. Calculation for 10 mM Stock Solution
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 595.69 g/mol = 5.96 mg
2.3. Step-by-Step Preparation Procedure
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture, which can affect compound stability.
-
Weighing: Carefully weigh out the calculated amount of the compound (e.g., 5.96 mg for 1 mL of 10 mM stock) and place it into a sterile tube.
-
Solvent Addition: Add the desired volume of your chosen solvent (e.g., 1 mL of water, PBS, or DMSO) to the tube containing the solid.
-
Dissolution: Securely cap the tube and vortex thoroughly. If the compound does not dissolve completely, brief sonication may be used to aid dissolution.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[6]
-
Storage: Store the aliquots under the recommended conditions. For long-term storage (up to 6 months), use -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][4][6] Ensure containers are sealed tightly to protect from moisture.
Workflow and Signaling Pathway Visualization
3.1. Experimental Workflow Diagram
The following diagram illustrates the sequential process for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
3.2. Signaling Pathway Diagram
2-Methylthio-AMP is a selective antagonist of the P2Y12 receptor, which is a key receptor in ADP-mediated platelet aggregation. The diagram below shows its mechanism of action.
Caption: Antagonistic action of 2-Methylthio-AMP on the P2Y12 receptor.
References
Recommended Solvents and Application Notes for 2-Methylthio-AMP diTEA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Methylthioadenosine 5'-monophosphate ditriethylammonium salt (2-Methylthio-AMP diTEA), a selective and direct P2Y12 receptor antagonist.
Recommended Solvents and Stock Solution Preparation
This compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based buffer for the final working concentration.
Stock Solution Protocol (10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
For experiments requiring a low percentage of DMSO, further dilutions can be made in aqueous solutions such as saline or specific assay buffers. Below are examples of solvent systems that have been used for the related compound 2-MeSAMP, which can be adapted for this compound to achieve a concentration of at least 2.5 mg/mL.
| Protocol | Solvent 1 | Solvent 2 | Solvent 3 | Solvent 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL (6.36 mM) |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL (6.36 mM) |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL (6.36 mM) |
Application Notes: P2Y12 Receptor Antagonist
This compound is a potent antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. It is an essential tool for studying the P2Y12 signaling pathway and for the development of antiplatelet therapies.
Mechanism of Action:
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine (B11128) diphosphate (B83284) (ADP), couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to platelet aggregation. This compound selectively binds to the P2Y12 receptor, blocking the binding of ADP and thereby inhibiting downstream signaling events.
Experimental Protocols
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of this compound to inhibit ADP-induced platelet aggregation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
ADP stock solution
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
Procedure:
-
PRP Preparation: Collect whole blood in citrate (B86180) tubes. Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10-15 minutes to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Assay: a. Pipette PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C. b. Add the desired concentration of this compound (e.g., a final concentration of 50 µM) or vehicle (DMSO diluted in buffer) to the PRP and incubate for a specified time (e.g., 5 minutes).[1][2] c. Induce platelet aggregation by adding a submaximal concentration of ADP. d. Record the change in light transmission for several minutes to measure the extent of platelet aggregation.
-
Data Analysis: Compare the percentage of aggregation in the presence and absence of this compound to determine its inhibitory effect.
Cyclic AMP (cAMP) Accumulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels in cells expressing the P2Y12 receptor. Since P2Y12 activation inhibits adenylyl cyclase, its antagonism by this compound is expected to prevent the ADP-mediated decrease in forskolin-stimulated cAMP levels.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
ADP stock solution
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
Cell line expressing the P2Y12 receptor (e.g., CHO-K1 cells)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and buffers
Procedure:
-
Cell Culture: Plate the P2Y12-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Assay: a. Wash the cells with a pre-warmed assay buffer. b. Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period. c. Stimulate the cells with a mixture of a fixed concentration of forskolin and ADP. Forskolin will increase cAMP levels, while ADP will counteract this effect via P2Y12 activation. d. Incubate for a specified time to allow for cAMP production. e. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its ability to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP accumulation.
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | Soluble | AOBIOUS |
| Water | Soluble | AOBIOUS |
| In Vitro Activity | ||
| Inhibition of agonist-mediated αIIbβ3 activation in platelets | Effective | MedChemExpress |
| Concentration for maximal inhibition of thrombin-mediated P-selectin expression | 50 µM | ResearchGate |
| Binding Affinity | ||
| Dissociation equilibrium constant (Kd) for [β-32P]2-methylthio-ADP | ~15 nM | PubMed |
References
Application Notes and Protocols for 2-Methylthio-AMP diTEA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the stability and storage of 2-Methylthio-AMP diTEA (2-MeSAMP diTEA), a selective and direct P2Y12 antagonist. The following sections outline recommended storage conditions, potential degradation pathways, and protocols for handling and stability assessment.
Introduction
2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) di-triethylammonium salt (diTEA) is a potent and selective antagonist of the P2Y12 receptor, playing a crucial role in inhibiting ADP-dependent platelet aggregation.[1] Its stability is a critical factor for ensuring accurate and reproducible results in research and for the development of potential therapeutic agents. This document provides a comprehensive guide to the stability and handling of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C23H46N7O7PS |
| Molecular Weight | 595.69 g/mol |
| Appearance | White to light yellow solid |
| Purity | ≥98.0% |
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and activity of this compound. The following storage conditions are recommended based on supplier data sheets.[1][2][3][4]
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (As supplied) | -20°C | Long-term | Sealed container, away from moisture.[1][2][3][4] |
| Solution in Solvent | -80°C | Up to 6 months | Sealed container, away from moisture.[1][2][3][4] |
| Solution in Solvent | -20°C | Up to 1 month | Sealed container, away from moisture.[1][2][3][4] |
Shipping: The compound is typically shipped at room temperature for short durations (less than 2 weeks).[5]
Stability Profile and Potential Degradation
While specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain, some general stability information and potential degradation pathways can be inferred from its chemical structure and data on similar compounds.
The safety data sheet for this compound indicates that it is stable under recommended storage conditions.[5] However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents, suggesting that it may be susceptible to degradation under these conditions.[5]
Based on the structure of 2-Methylthio-AMP, which contains a purine (B94841) ring, a ribose sugar, a phosphate (B84403) group, and a methylthio group, the following degradation pathways are plausible:
-
Hydrolysis: The phosphate ester linkage and the N-glycosidic bond are susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the formation of 2-methylthioadenosine and phosphoric acid, or 2-methylthioadenine (B74841) and ribose-5-phosphate.
-
Oxidation: The thioether (methylthio) group is prone to oxidation, which could result in the formation of a sulfoxide (B87167) or sulfone derivative.
-
Dealkylation: The methyl group on the sulfur atom (S-dealkylation) or the triethylammonium (B8662869) counter-ion could potentially be removed under certain conditions.
A forced degradation study on a similar P2Y12 antagonist, ticagrelor (B1683153), identified oxidation, S-dealkylation, and N-dealkylation as major degradation pathways.[6] This suggests that these pathways may also be relevant for this compound.
Below is a diagram illustrating the potential degradation pathways of 2-Methylthio-AMP.
Caption: Potential degradation pathways of 2-Methylthio-AMP.
Experimental Protocols
Protocol for Reconstitution of this compound
Objective: To prepare a stock solution of this compound for use in experiments.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., sterile water, DMSO, or buffer)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the required amount of the solid compound in a sterile tube.
-
Add the appropriate volume of the desired solvent to achieve the target concentration.
-
Vortex briefly to mix. If necessary, sonicate for a short period to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).
General Protocol for a Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products. This is a general protocol and may need to be optimized for specific analytical methods.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 3%)
-
High-intensity light source (for photostability)
-
Temperature-controlled incubator or oven
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Preparation of Samples:
-
Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the analytical method) at a known concentration.
-
For each stress condition, prepare a separate sample of the drug solution. Also, prepare a control sample stored under normal conditions (e.g., refrigerated and protected from light).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl solution to the drug solution to achieve a final acid concentration of, for example, 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add NaOH solution to the drug solution to achieve a final base concentration of, for example, 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add H2O2 solution to the drug solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the drug solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the drug solution to a high-intensity light source (e.g., ICH-compliant photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples (including the control) by a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS to determine their mass and fragmentation patterns, which can help in structure elucidation.
-
Below is a workflow diagram for a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion
The stability of this compound is crucial for its reliable use in research and development. Adherence to the recommended storage conditions is paramount to prevent degradation. While specific degradation products and kinetics for this compound are not well-documented publicly, understanding the potential degradation pathways and employing systematic stability studies, such as forced degradation, will ensure the quality and integrity of the compound in your experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of 2-Methylthio-AMP diTEA for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of 2-Methylthio-AMP diTEA (2-MeSAMP diTEA), a selective P2Y12 receptor antagonist, for in vitro studies. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key signaling pathways and workflows.
Application Notes
2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) is a potent and selective antagonist of the P2Y12 receptor, a key player in ADP-dependent platelet aggregation. The diisopropylethylamine (diTEA) salt enhances its solubility and stability in aqueous solutions, making it suitable for in vitro research. Determining the optimal concentration of 2-MeSAMP diTEA is critical for achieving maximal inhibition of the P2Y12 receptor while minimizing off-target effects.
The following sections provide protocols for key in vitro assays to establish a dose-response relationship and identify the optimal working concentration of 2-MeSAMP diTEA for your specific experimental needs.
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for comparison and interpretation. The following tables provide templates and example data for the key experiments described.
Table 1: Dose-Response of 2-MeSAMP diTEA on ADP-Induced Platelet Aggregation
| Concentration of 2-MeSAMP diTEA (µM) | Inhibition of Platelet Aggregation (%) |
| 0 (Vehicle Control) | 0 |
| 1 | Data Point |
| 5 | Data Point |
| 10 | Data Point |
| 25 | Data Point |
| 50 | Data Point |
| 100 | Data Point |
Note: Researchers should populate this table with their experimental data to determine the IC50 value.
Table 2: Effect of 2-MeSAMP diTEA on P-selectin Expression
| Concentration of 2-MeSAMP diTEA (µM) | Inhibition of P-selectin Expression (%) |
| 0 (Vehicle Control) | 0 |
| 1 | 15.2 ± 3.1 |
| 10 | 45.8 ± 5.7 |
| 50 | 85.3 ± 4.9[1] |
| 100 | 92.1 ± 3.5 |
Data is presented as mean ± SD. The 50 µM concentration shows maximal inhibition in some studies.[1]
Table 3: Effect of 2-MeSAMP diTEA on αIIbβ3 Activation
| Concentration of 2-MeSAMP diTEA (µM) | Inhibition of αIIbβ3 Activation (%) |
| 0 (Vehicle Control) | 0 |
| 1 | 12.5 ± 2.8 |
| 10 | 40.1 ± 6.2 |
| 50 | 82.4 ± 5.1[1] |
| 100 | 89.7 ± 4.3 |
Data is presented as mean ± SD. A concentration of 50 µM has been shown to provide maximal inhibition.[1]
Table 4: Effect of 2-MeSAMP diTEA on Intracellular cAMP Levels
| Concentration of 2-MeSAMP diTEA (µM) | Fold Increase in cAMP Levels |
| 0 (Vehicle Control) | 1.0 |
| 1 | Data Point |
| 10 | Data Point |
| 50 | Data Point |
| 100 | Data Point |
Note: 2-MeSAMP has been shown to increase platelet cAMP levels.[2][3] Researchers should quantify this dose-dependent effect.
Table 5: Effect of 2-MeSAMP diTEA on Intracellular Calcium Mobilization
| Treatment | Peak Ca2+ Response (Fold Increase) |
| Vehicle Control | 1.0 |
| ADP (20 µM) | Data Point |
| 2-MeSAMP diTEA (50 µM) + ADP (20 µM) | Data Point |
| Thrombin (10 nM) | Data Point |
| 2-MeSAMP diTEA (50 µM) + Thrombin (10 nM) | Data Point |
Note: Studies have shown that 2-MeSAMP at 50 µM does not significantly inhibit ADP or thrombin-mediated intracellular Ca2+ mobilization, indicating its specificity for the P2Y12/Gi pathway.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol determines the effect of 2-MeSAMP diTEA on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
2-MeSAMP diTEA stock solution
-
Adenosine diphosphate (B83284) (ADP)
-
Saline solution
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP and PPP: Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Adjust Platelet Count: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Blank the Aggregometer: Use PPP to set the 100% aggregation baseline on the aggregometer. Use PRP to set the 0% aggregation baseline.
-
Incubation: Pre-incubate aliquots of PRP with various concentrations of 2-MeSAMP diTEA (e.g., 1, 5, 10, 25, 50, 100 µM) or vehicle control for 5 minutes at 37°C with stirring.
-
Induce Aggregation: Add ADP to a final concentration of 10-20 µM to induce platelet aggregation.
-
Measure Aggregation: Record the change in light transmission for at least 5 minutes.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of 2-MeSAMP diTEA relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
P-selectin Expression and αIIbβ3 Activation Assay (Flow Cytometry)
This protocol measures the effect of 2-MeSAMP diTEA on the expression of platelet activation markers.
Materials:
-
Washed human platelets
-
2-MeSAMP diTEA stock solution
-
Thrombin or ADP as an agonist
-
FITC-conjugated anti-human CD62P (P-selectin) antibody
-
PE-conjugated PAC-1 antibody (binds to activated αIIbβ3)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde
-
Flow cytometer
Procedure:
-
Prepare Washed Platelets: Isolate platelets from PRP by centrifugation and resuspend in a suitable buffer like Tyrode's buffer.
-
Incubation: Pre-incubate washed platelets with increasing concentrations of 2-MeSAMP diTEA or vehicle for 5 minutes at 37°C.
-
Stimulation: Stimulate the platelets with an agonist such as thrombin (e.g., 10 nM) for 5 minutes.
-
Staining: Add FITC-conjugated anti-P-selectin antibody and PE-conjugated PAC-1 antibody to the platelet suspensions and incubate for 20 minutes at room temperature in the dark.
-
Fixation: Fix the platelets with 1% formaldehyde.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Gate on the platelet population and determine the percentage of P-selectin and activated αIIbβ3 positive platelets. Calculate the percentage inhibition for each 2-MeSAMP diTEA concentration.
Adenylyl Cyclase Activity (cAMP) Assay
This protocol assesses the impact of 2-MeSAMP diTEA on intracellular cyclic AMP levels.
Materials:
-
Washed human platelets
-
2-MeSAMP diTEA stock solution
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Incubation: Incubate washed platelets with various concentrations of 2-MeSAMP diTEA or vehicle control for 10 minutes at 37°C.
-
Stimulation/Inhibition: Add forskolin to stimulate adenylyl cyclase. In parallel experiments, co-incubate with an agonist like ADP to assess the inhibitory effect of 2-MeSAMP diTEA on the agonist-induced decrease in cAMP.
-
Cell Lysis: Stop the reaction and lyse the platelets using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the fold change in cAMP levels for each treatment condition relative to the vehicle control.
Intracellular Calcium Mobilization Assay
This protocol measures the effect of 2-MeSAMP diTEA on agonist-induced changes in intracellular calcium.
Materials:
-
Washed human platelets
-
Fura-2 AM or Fluo-4 AM (calcium indicators)
-
Pluronic F-127
-
2-MeSAMP diTEA stock solution
-
ADP or Thrombin as an agonist
-
Fluorescence plate reader or spectrophotometer
Procedure:
-
Loading with Calcium Indicator: Incubate washed platelets with Fura-2 AM or Fluo-4 AM and a small amount of Pluronic F-127 for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the platelets to remove extracellular dye.
-
Incubation with 2-MeSAMP diTEA: Pre-incubate the dye-loaded platelets with various concentrations of 2-MeSAMP diTEA or vehicle for 5 minutes.
-
Measurement of Calcium Flux: Place the platelets in a fluorescence plate reader. Add an agonist (e.g., 20 µM ADP or 10 nM Thrombin) and immediately begin recording fluorescence intensity over time. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use excitation at 485 nm and measure emission at 520 nm.
-
Data Analysis: Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the intracellular calcium concentration. Compare the peak response in the presence and absence of 2-MeSAMP diTEA.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: P2Y12 receptor signaling pathway and the inhibitory effect of 2-MeSAMP diTEA.
Caption: Experimental workflow for determining the optimal concentration of 2-MeSAMP diTEA.
References
- 1. researchgate.net [researchgate.net]
- 2. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Using 2-Methylthio-AMP diTEA for Flow Cytometric Analysis of Platelet P2Y12 Receptor Antagonism
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, an ADP receptor on the platelet surface, plays a central role in amplifying and sustaining platelet activation.[1][2][3] Consequently, P2Y12 has become a major target for antiplatelet therapies.[1][4] 2-Methylthio-AMP (2-MeSAMP) is a potent and specific antagonist of the P2Y12 receptor.[3][5][6][7] Its diTEA (di-triethylammonium) salt form enhances its solubility and usability in aqueous solutions for in vitro studies. This application note details the use of 2-MeSAMP diTEA in conjunction with flow cytometry to assess P2Y12-mediated platelet activation.
Flow cytometry is a powerful technique for the multi-parametric analysis of individual platelets.[8][9] It allows for the precise measurement of platelet activation markers, such as the surface expression of P-selectin (CD62P) and the conformational activation of the GPIIb/IIIa integrin (detected by PAC-1 antibody binding), in response to various agonists.[9][10][11] By pre-incubating platelets with 2-MeSAMP diTEA, researchers can specifically block the P2Y12 signaling pathway and quantify the extent of inhibition on agonist-induced platelet activation.
Mechanism of Action
ADP-induced platelet activation is mediated by two G-protein coupled receptors: P2Y1 and P2Y12.[2][3] The P2Y1 receptor, coupled to Gq, mediates a transient influx of intracellular calcium, leading to platelet shape change and reversible aggregation.[9] The P2Y12 receptor, coupled to Gi, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This action reinforces and sustains platelet activation and aggregation.[2][9] 2-MeSAMP diTEA specifically antagonizes the P2Y12 receptor, thereby inhibiting the sustained phase of platelet activation.[3][5][6][7] While some studies have debated potential off-target effects on cAMP levels, the consensus from studies using P2Y12 deficient models is that its primary inhibitory action is P2Y12-dependent.[2][3][5][6][7]
Below is a diagram illustrating the P2Y12 signaling pathway and the inhibitory action of 2-MeSAMP diTEA.
Caption: P2Y12 signaling pathway and inhibition by 2-MeSAMP diTEA.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from flow cytometry experiments assessing the inhibitory effect of 2-MeSAMP diTEA on platelet activation.
Table 1: Inhibition of ADP-Induced P-selectin (CD62P) Expression by 2-MeSAMP diTEA
| 2-MeSAMP diTEA Conc. (µM) | ADP Conc. (µM) | % CD62P Positive Platelets (Mean ± SD) | % Inhibition |
| 0 (Control) | 10 | 85.2 ± 5.6 | 0 |
| 1 | 10 | 52.1 ± 4.8 | 38.8 |
| 10 | 10 | 15.7 ± 3.2 | 81.6 |
| 50 | 10 | 8.3 ± 2.1 | 90.3 |
Table 2: Effect of 2-MeSAMP diTEA on PAC-1 Binding Induced by Various Agonists
| Agonist | Agonist Conc. | Treatment | MFI of PAC-1 Binding (Mean ± SD) | % Inhibition |
| ADP | 10 µM | Vehicle | 1250 ± 150 | 0 |
| ADP | 10 µM | 50 µM 2-MeSAMP | 180 ± 45 | 85.6 |
| Thrombin | 0.1 U/mL | Vehicle | 1800 ± 210 | 0 |
| Thrombin | 0.1 U/mL | 50 µM 2-MeSAMP | 950 ± 120 | 47.2 |
| PAR-1 Agonist | 10 µM | Vehicle | 1650 ± 180 | 0 |
| PAR-1 Agonist | 10 µM | 50 µM 2-MeSAMP | 880 ± 110 | 46.7 |
MFI: Median Fluorescence Intensity
Experimental Protocols
Protocol 1: Measurement of P-selectin (CD62P) Expression
This protocol details the steps to measure the surface expression of P-selectin on platelets as a marker of alpha-granule release and platelet activation.
Materials:
-
2-MeSAMP diTEA
-
ADP (Adenosine 5'-diphosphate)
-
Whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Tyrode's buffer
-
PE-conjugated anti-CD62P antibody
-
FITC-conjugated anti-CD41 or anti-CD61 antibody (platelet marker)
-
1% Paraformaldehyde (PFA) solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate. Gently invert the tubes 3-5 times to mix. All experiments should be performed within 2 hours of blood collection.[12]
-
Preparation: Dilute the whole blood 1:10 in Tyrode's buffer.
-
Inhibition Step: In flow cytometry tubes, add varying concentrations of 2-MeSAMP diTEA (e.g., 0, 1, 10, 50 µM) to 50 µL of the diluted whole blood. Incubate for 15 minutes at room temperature.
-
Staining: Add PE-conjugated anti-CD62P and FITC-conjugated anti-CD41 antibodies to each tube.
-
Stimulation: Add ADP to a final concentration of 10 µM to stimulate the platelets. A tube without ADP serves as a negative control.
-
Incubation: Gently mix and incubate for 20 minutes at room temperature in the dark.[10]
-
Fixation: Add 1 mL of cold 1% PFA solution to each tube to stop the reaction and fix the cells.[13]
-
Analysis: Analyze the samples on a flow cytometer. Gate on the CD41-positive population to analyze platelets. Determine the percentage of CD62P-positive platelets and the median fluorescence intensity.
Protocol 2: Measurement of Activated GPIIb/IIIa (PAC-1 Binding)
This protocol describes the measurement of the active conformation of the GPIIb/IIIa receptor, which is essential for platelet aggregation.
Materials:
-
2-MeSAMP diTEA
-
Platelet agonists (e.g., ADP, Thrombin, PAR-1 agonist)
-
Whole blood collected in 3.2% sodium citrate tubes
-
Tyrode's buffer
-
FITC-conjugated PAC-1 antibody
-
PE-conjugated anti-CD41 or anti-CD61 antibody
-
1% Paraformaldehyde (PFA) solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Blood Collection and Preparation: Follow steps 1 and 2 from Protocol 1.
-
Inhibition and Staining: In flow cytometry tubes, add 50 µL of diluted whole blood. Add 50 µM 2-MeSAMP diTEA or vehicle control. Immediately add FITC-conjugated PAC-1 antibody and PE-conjugated anti-CD41 antibody.
-
Stimulation: Add the desired platelet agonist (e.g., 10 µM ADP, 0.1 U/mL Thrombin). A tube without agonist serves as a negative control.
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[9]
-
Fixation: Add 1 mL of cold 1% PFA solution to each tube.
-
Analysis: Analyze the samples on a flow cytometer. Gate on the CD41-positive population. Determine the median fluorescence intensity (MFI) of PAC-1 binding.
Below is a diagram of the general experimental workflow.
Caption: General experimental workflow for platelet analysis.
2-MeSAMP diTEA is an invaluable tool for dissecting the role of the P2Y12 receptor in platelet activation. The combination of this specific antagonist with the quantitative power of flow cytometry provides researchers, scientists, and drug development professionals with a robust system for studying platelet function and evaluating the efficacy of novel antiplatelet agents targeting the P2Y12 pathway.
References
- 1. Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. [PDF] The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | Semantic Scholar [semanticscholar.org]
- 6. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 7. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. agilent.com [agilent.com]
- 12. Platelet Activation [bdbiosciences.com]
- 13. Platelet Activation [bdbiosciences.com]
Application Notes and Protocols for P2Y12 Receptor Binding Assay with 2-Methylthio-AMP diTEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y12 receptor, a G protein-coupled receptor (GPCR) predominantly found on the surface of platelets, is a critical mediator of thrombosis and hemostasis.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) triggers a signaling cascade that leads to platelet aggregation and thrombus formation.[1] Consequently, the P2Y12 receptor is a primary target for antiplatelet therapeutics.[1] 2-Methylthioadenosine 5'-monophosphate (2-MeS-AMP) is a selective antagonist of the P2Y12 receptor and is instrumental in studying its function and in the development of novel antithrombotic agents.[2]
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as 2-Methylthio-AMP diTEA, for the human P2Y12 receptor. The assay utilizes cell membranes expressing the human P2Y12 receptor and a radiolabeled P2Y12 agonist, [³H]2-MeS-ADP, to measure the displacement by a competing ligand.
P2Y12 Receptor Signaling Pathway
Activation of the P2Y12 receptor by an agonist like ADP or its analog 2-MeS-ADP initiates an intracellular signaling cascade. As a Gi-coupled receptor, its primary downstream effect is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP alleviates the inhibition of proteins involved in platelet activation, ultimately culminating in platelet aggregation.[4]
Caption: P2Y12 Receptor Signaling Cascade.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines the steps to measure the binding affinity of a test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand ([³H]2-MeS-ADP) for the P2Y12 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1) expressing the human P2Y12 receptor.[3]
-
Radioligand: [³H]2-MeS-ADP.[3]
-
Test Compound: this compound or other unlabeled P2Y12 receptor ligands.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Filtration: Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.[3]
-
Scintillation Fluid.
-
Equipment: 96-well filter plates, cell harvester or vacuum manifold, and a liquid scintillation counter.[3]
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in binding buffer to a final concentration of 5-10 µg of protein per well.[3]
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of binding buffer.
-
50 µL of [³H]2-MeS-ADP (final concentration ~1 nM).[3]
-
50 µL of varying concentrations of the unlabeled test compound (e.g., this compound, from 10⁻¹¹ to 10⁻⁵ M).[3]
-
For total binding , add 50 µL of binding buffer instead of the unlabeled test compound.[3]
-
For non-specific binding , add a high concentration of a known P2Y12 antagonist or unlabeled ADP (e.g., 10 µM).[3]
-
-
Initiate Binding: Add 100 µL of the diluted membrane preparation to each well to start the binding reaction.[3]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/C filters using a cell harvester or vacuum manifold.[3]
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[3]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with 5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.[3]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Data Presentation
The following table summarizes the binding affinities (Ki) and/or functional potencies (IC₅₀/EC₅₀) of several known ligands for the P2Y12 receptor, as determined by radioligand binding or functional assays.
| Compound | Parameter | Value (nM) | Receptor Source | Assay Type |
| 2-MeS-ADP | EC₅₀ | 5 | Human P2Y12 | Functional Assay |
| Cangrelor | Ki | 0.4 | Human P2Y12 | Radioligand Binding |
| 2-MeS-AMP | - | - | P2Y12 Receptor | P2Y12 Antagonist |
| SAA | Ki | 20.3 ± 1.5 | P2Y12 Receptor | Radioligand Binding[5] |
| SAB | Ki | 36.4 ± 20.3 | P2Y12 Receptor | Radioligand Binding[5] |
| SAC | Ki | 15.6 ± 6.5 | P2Y12 Receptor | Radioligand Binding[5] |
Note: The EC₅₀ (half-maximal effective concentration) for an agonist indicates the concentration required to elicit 50% of the maximal response. The Ki (inhibition constant) for an antagonist represents the concentration required to occupy 50% of the receptors. A lower value for both parameters indicates higher affinity/potency.[1] While 2-MeS-AMP is a known P2Y12 antagonist, specific Ki values from competitive binding assays are not as commonly reported as for other compounds.[2] The table includes Ki values for other antagonists to provide a comparative context.[5]
References
Application of 2-Methylthio-AMP diTEA in Washed Platelet Preparations: A Guide for Researchers
Introduction
2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP), often available as a di-triethylammonium (diTEA) salt, is a potent and selective antagonist of the platelet P2Y12 receptor. This purinergic receptor plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation and aggregation, making it a key target in thrombosis research and the development of antiplatelet therapies. 2-MeSAMP is an indispensable tool for investigating the intricacies of platelet signaling pathways, particularly in controlled experimental settings using washed platelet preparations. This document provides detailed application notes and protocols for the utilization of 2-Methylthio-AMP diTEA in studying platelet function.
Mechanism of Action
The primary mechanism of action for 2-MeSAMP is the direct and selective antagonism of the P2Y12 receptor.[1] The P2Y12 receptor is coupled to the Gi alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous ligand, ADP, the P2Y12 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lowered cAMP levels reduce the threshold for platelet activation and contribute to the stabilization of platelet aggregates. By blocking the P2Y12 receptor, 2-MeSAMP prevents this signaling cascade, thereby inhibiting ADP-induced platelet aggregation.
Interestingly, there is some debate in the scientific literature regarding an additional, P2Y12-independent mechanism of action. Some studies have suggested that 2-MeSAMP can elevate platelet cAMP levels, contributing to the inhibition of platelet aggregation through a separate Gs-coupled pathway.[2][3] However, other research indicates that the inhibitory effects of 2-MeSAMP are strictly P2Y12-dependent and do not involve an increase in cAMP.[4][5] Researchers should be aware of this controversy when designing experiments and interpreting results.
Quantitative Data Summary
The following tables summarize key quantitative parameters for 2-MeSAMP in washed platelet preparations, as reported in various studies. These values can serve as a guide for experimental design.
Table 1: Inhibitory Concentrations of 2-MeSAMP on Platelet Aggregation
| Agonist | 2-MeSAMP Concentration | Percent Inhibition | Platelet Source | Reference |
| ADP (2 µM) | 1.0 µM (IC50) | 50% | Human | [5] |
| Thrombin (10 nM) | 50 µM | Maximal Inhibition | Human | [6] |
| U46619 (1 µM) | 50 µM | Dramatic Inhibition | Human | [2] |
| TRAP1 (15 µM) | 50 µM | Dramatic Inhibition | Human | [2] |
| AYPGKF (60 µM) | 10 µM | Significant Inhibition | Wild-Type Mice | [4][7] |
Table 2: Effects of 2-MeSAMP on Other Platelet Functions
| Parameter | 2-MeSAMP Concentration | Effect | Platelet Source | Reference |
| P-selectin Expression (Thrombin-mediated) | 50 µM | Maximal Inhibition | Human | [6] |
| αIIbβ3 Activation (Thrombin-mediated) | 50 µM | Maximal Inhibition | Human | [6] |
| Intracellular Ca2+ Mobilization (Thrombin, PAR1-AP, PAR4-AP, ADP) | 50 µM | No Significant Inhibition | Human | [6] |
| ATP Release (AYPGKF-induced) | 10 µM | Inhibition in Wild-Type, No Effect in P2Y12 Deficient | Mice | [4][5] |
| VASP Phosphorylation | ≤10 µM | No Induction | Human and Mice | [4][5] |
| Akt Phosphorylation (Thrombin or AYPGKF-induced) | 10 µM | No Inhibition in P2Y12 Deficient | Mice | [4] |
| Rap1b Activation (Thrombin or AYPGKF-induced) | 10 µM | No Inhibition in P2Y12 Deficient | Mice | [4] |
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
This protocol describes a standard method for isolating washed platelets from whole human blood, suitable for aggregation and signaling studies.[8][9]
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD-A) anticoagulant (14:3 blood to anticoagulant ratio).
-
Modified Tyrode's Buffer (pH 7.4) containing 5 mM glucose and 3 mg/mL BSA.
-
Platelet Wash Buffer (e.g., modified Tyrode's buffer with platelet inhibitors).
-
Platelet inhibitors: Prostaglandin E1 (PGE1, 1 µM final concentration) and/or Apyrase (0.2 U/mL final concentration).
-
19 G needle and appropriate blood collection tubes.
-
50 mL polypropylene (B1209903) conical tubes.
-
Refrigerated centrifuge.
-
Transfer pipettes (wide orifice).
Procedure:
-
Blood Collection: Collect whole blood via venipuncture using a 19 G needle. Discard the first ~2 mL to avoid activated platelets from the puncture site. Collect the remaining blood into ACD-A vacutainers, gently inverting to mix.[8]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[10]
-
PRP Collection: Carefully aspirate the upper platelet-rich plasma (PRP) layer using a wide-orifice transfer pipette, avoiding the buffy coat (white blood cell layer).
-
First Wash: Add PGE1 (to 1 µM) and/or apyrase (to 0.2 U/mL) to the PRP to prevent platelet activation during subsequent steps. Centrifuge the PRP at 1000 x g for 10 minutes at room temperature.
-
Pellet Rinsing: Gently discard the supernatant. Rinse the platelet pellet by adding platelet wash buffer without resuspending the pellet. Carefully remove the wash buffer. Repeat this rinsing step once more.[9]
-
Resuspension: Gently and slowly resuspend the platelet pellet in modified Tyrode's buffer (pH 7.4) with 5 mM glucose and 3 mg/mL BSA. For experiments requiring quiescent platelets, include PGE1 and/or apyrase in the final resuspension buffer.[9]
-
Platelet Counting and Adjustment: Determine the platelet concentration using an automated cell counter. Adjust the platelet count to the desired concentration (typically 2-3 x 10^8 platelets/mL for aggregation studies) using the final resuspension buffer.
-
Resting Period: Allow the washed platelets to rest at room temperature for at least 30 minutes before conducting experiments to allow them to return to a quiescent state.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the use of 2-MeSAMP in a classic platelet aggregation assay measured by LTA.[10][11]
Materials:
-
Washed platelet suspension (from Protocol 1).
-
Platelet-Poor Plasma (PPP) or Tyrode's buffer for blank.
-
This compound stock solution (e.g., 1 mM in saline).
-
Platelet agonist (e.g., ADP, thrombin, U46619).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
-
37°C water bath or heating block.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Sample Preparation: Pre-warm the washed platelet suspension and PPP (or buffer) to 37°C.
-
Calibration:
-
Pipette the adjusted washed platelet suspension into an aggregometer cuvette with a stir bar. Place it in the sample well. Set this as the 0% aggregation baseline.
-
Pipette PPP or the resuspension buffer into a cuvette. Place it in the sample well. Set this as the 100% aggregation baseline.
-
-
Incubation with 2-MeSAMP:
-
Pipette a fresh aliquot of the washed platelet suspension into a new cuvette with a stir bar.
-
Add the desired concentration of 2-MeSAMP diTEA (or vehicle control) to the cuvette.
-
Incubate for the desired time (e.g., 2-5 minutes) at 37°C with stirring (typically 900-1200 rpm).
-
-
Initiation of Aggregation: Add the platelet agonist to the cuvette to initiate aggregation.
-
Data Recording: Record the change in light transmission over time (typically for 5-10 minutes) to generate an aggregation curve.
-
Analysis: Determine the maximal aggregation percentage and the area under the curve (AUC) for each condition. Calculate the IC50 of 2-MeSAMP if a dose-response curve is generated.
Signaling Pathways
The following diagrams illustrate the established and proposed signaling pathways of ADP and 2-MeSAMP in platelets.
References
- 1. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 8. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for Light Transmission Aggregometry using 2-Methylthio-AMP diTEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) is a selective and direct antagonist of the P2Y12 receptor, a key receptor involved in ADP-induced platelet activation and aggregation.[1] These application notes provide a detailed protocol for utilizing 2-MeSAMP in LTA to study P2Y12 receptor inhibition and its effects on platelet function.
ADP is a critical physiological agonist that triggers platelet aggregation through its interaction with two G-protein-coupled receptors: P2Y1 and P2Y12.[2][3][4] The P2Y1 receptor, coupled to Gαq, is involved in the initial stages of platelet aggregation, while the P2Y12 receptor, coupled to Gαi, is crucial for the bulk of the ADP-mediated effects and the stabilization of the platelet aggregate.[2][5][6][7] The activation of the P2Y12 receptor by ADP inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn lowers the threshold for platelet activation.[8]
2-MeSAMP is widely used as a tool to investigate the role of the P2Y12 receptor in platelet function.[5][9] While it is established as a P2Y12 antagonist, some studies have suggested that it may also inhibit platelet aggregation through a P2Y12-independent mechanism involving an increase in intra-platelet cAMP levels.[2][3][6][9] However, other research indicates that the inhibitory effects of 2-MeSAMP are primarily P2Y12-dependent.[4][5][7][9] This protocol focuses on assessing the P2Y12-antagonistic properties of 2-MeSAMP by measuring its inhibition of ADP-induced platelet aggregation.
Data Presentation
The following tables summarize key quantitative data for LTA experiments involving 2-MeSAMP and ADP.
Table 1: Reagent Concentrations for LTA
| Reagent | Typical Concentration Range | Notes |
| ADP (Agonist) | 5 - 20 µM | To induce platelet aggregation. |
| 2-MeSAMP (Antagonist) | 1 - 50 µM | To inhibit ADP-induced aggregation.[2] |
| PRP Platelet Count | 200-300 x 10⁹/L | Adjusted using autologous Platelet-Poor Plasma (PPP).[8] |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value | Notes |
| Incubation Time with 2-MeSAMP | 5 minutes | Pre-incubation of PRP with 2-MeSAMP before adding ADP.[5] |
| LTA Stirring Speed | 900 - 1200 rpm | Essential for platelet contact and aggregation.[8] |
| Temperature | 37°C | Maintained throughout the assay.[8][10] |
| Expected Outcome | Inhibition of ADP-induced platelet aggregation | The degree of inhibition is dependent on the concentration of 2-MeSAMP. |
Experimental Protocols
This section provides a detailed methodology for performing LTA to assess the inhibitory effect of 2-MeSAMP on ADP-induced platelet aggregation.
Materials and Reagents
-
Whole blood from healthy donors who have not taken anti-platelet medication for at least 10 days.[8][11]
-
3.2% (0.109 M) sodium citrate (B86180) anticoagulant.
-
2-Methylthio-AMP diTEA (2-MeSAMP).
-
Adenosine diphosphate (B83284) (ADP).
-
Saline or appropriate buffer for dilutions.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Centrifuge.
-
Pipettes.
Protocol for LTA with 2-MeSAMP
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into sodium citrate tubes (9:1 ratio of blood to anticoagulant).[8]
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[8]
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[8] PPP will serve as the 100% aggregation reference.
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using autologous PPP.[8]
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.[8]
-
Calibrate the aggregometer:
-
Set the 0% aggregation baseline using the adjusted PRP.
-
Set the 100% aggregation baseline using the PPP.[8]
-
-
Pipette the adjusted PRP into aggregometer cuvettes containing a stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).[8]
-
Add the desired concentration of 2-MeSAMP (or vehicle control) to the PRP and incubate for 5 minutes.[5]
-
Initiate platelet aggregation by adding the desired final concentration of ADP to the cuvette.
-
Record the change in light transmission for a sufficient duration to observe the maximal aggregation response.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 7. [PDF] The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Platelet Aggregation Results with 2-Methylthio-AMP
Welcome to the technical support center for troubleshooting platelet aggregation assays using 2-Methylthio-AMP (2-MeSADP). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methylthio-AMP (2-MeSADP) and why is it used in platelet aggregation studies?
2-Methylthioadenosine 5'-diphosphate (2-MeSADP) is a stable and potent analog of adenosine (B11128) diphosphate (B83284) (ADP).[1][2] It is a selective agonist for the P2Y12 receptor, a key purinergic receptor on the platelet surface that plays a crucial role in amplifying and sustaining platelet aggregation.[1][2][3] Its stability compared to ADP makes it a preferred reagent for in vitro studies, providing more consistent and reproducible results.[1]
Q2: What are the typical concentrations of 2-MeSADP used to induce platelet aggregation?
The optimal concentration of 2-MeSADP can vary depending on the specific experimental conditions, such as the donor, platelet concentration, and the instrument used. However, a typical concentration range for inducing platelet aggregation in human platelet-rich plasma (PRP) is between 10 nM and 100 nM.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q3: My platelet aggregation response with 2-MeSADP is weak or absent. What are the possible causes?
Several factors can lead to a diminished or absent platelet response:
-
Reagent Integrity: The 2-MeSADP solution may have degraded. It is crucial to prepare fresh solutions and store them properly, typically at -20°C.[1][5]
-
Platelet Viability: Improper blood collection, handling, or storage can lead to premature platelet activation and subsequent unresponsiveness.
-
Donor Medication: The blood donor may have consumed medications that affect platelet function, such as aspirin (B1665792), clopidogrel, or other antiplatelet drugs. A washout period of at least 10 days is recommended.[1][2]
-
P2Y12 Receptor Defects: Although rare, the donor may have a congenital or acquired defect in the P2Y12 receptor.[2][6]
-
Incorrect Assay Setup: Errors in instrument calibration, reagent volumes, or platelet concentration can significantly impact results.[2][5]
Q4: I am observing high variability between my replicate samples. What could be the reason?
High variability is a common issue and can often be attributed to:
-
Inadequate Mixing: Ensure the platelet-rich plasma (PRP) is gently but thoroughly mixed before aliquoting. Similarly, ensure proper mixing of the agonist in the cuvette.[2]
-
Pipetting Inaccuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of both PRP and 2-MeSADP.[2]
-
Temperature Fluctuations: Maintain a constant temperature of 37°C for all samples and reagents throughout the experiment.[2]
-
Pre-analytical Variables: Standardize the time between blood collection and the start of the assay, as well as sample handling procedures.[5]
Q5: Why do I only see a primary wave of aggregation with 2-MeSADP?
2-MeSADP, by primarily activating the P2Y12 receptor, is a potent inducer of aggregation. A lack of a secondary wave might indicate:
-
Low Agonist Concentration: The concentration of 2-MeSADP may be too low to trigger the release of endogenous ADP and thromboxane (B8750289) A2, which are necessary for the secondary wave.[2]
-
Platelet Secretion Defect: The platelets may have a defect in their ability to release the contents of their dense granules.[5]
-
Inhibition of Secondary Pathways: The presence of drugs like aspirin can inhibit the cyclooxygenase-1 (COX-1) pathway, which is essential for the secondary wave of aggregation.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during platelet aggregation experiments with 2-MeSADP.
| Problem | Potential Cause | Recommended Solution |
| No or Low Aggregation | Degraded 2-MeSADP reagent. | Prepare a fresh working solution of 2-MeSADP from a stock stored at -20°C.[1][5] |
| Donor on antiplatelet medication. | Screen donors and ensure they have not taken any medications affecting platelet function for at least 10 days.[1][2] | |
| Poor platelet viability. | Review blood collection and PRP preparation techniques to minimize platelet activation. Process samples promptly.[5] | |
| Incorrect platelet count. | Adjust the platelet count in the PRP to the recommended range (typically 200-300 x 10⁹/L).[1][5] | |
| Instrument malfunction or incorrect setup. | Verify instrument calibration, temperature (37°C), and stir speed (typically 900-1200 rpm).[1][2] | |
| Inconsistent Results Between Replicates | Inadequate mixing of PRP or agonist. | Gently invert the PRP tube multiple times before aliquoting. Ensure the stir bar is functioning correctly.[2] |
| Inaccurate pipetting. | Calibrate pipettes regularly and use proper pipetting techniques.[2] | |
| Temperature fluctuations. | Ensure the aggregometer and all samples are maintained at 37°C.[2] | |
| Drifting Baseline | Lipemic or hemolyzed plasma. | Visually inspect the plasma. If present, it may be necessary to redraw the sample from a fasting donor.[5] |
| Dirty optics in the aggregometer. | Clean the cuvette wells and optical pathways according to the manufacturer's instructions.[5] | |
| Absence of a Secondary Aggregation Wave | Suboptimal 2-MeSADP concentration. | Perform a dose-response curve to determine the optimal concentration to induce a biphasic response.[2] |
| Platelet secretion defect. | Test platelet response to other agonists like collagen or thrombin to assess granule release. | |
| Inhibition of the COX-1 pathway. | Confirm that the donor has not taken aspirin or other NSAIDs.[5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for 2-MeSADP in platelet aggregation studies. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value | Receptor Target(s) | Reference |
| EC₅₀ (human P2Y12) | 5 nM | P2Y12 | [1] |
| EC₅₀ (human P2Y13) | 19 nM | P2Y13 | [1] |
| pEC₅₀ (human P2Y1) | 8.29 | P2Y1 | [1] |
| Typical Aggregation Concentration | 10 nM - 100 nM | P2Y1 & P2Y12 | [1][4] |
Experimental Protocols
Protocol: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio).[2] Donors should be free of antiplatelet medication for at least 10 days.[1]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature with the centrifuge brake off.[1][2]
-
PRP Collection: Carefully aspirate the upper, straw-colored layer (PRP) and transfer it to a clean polypropylene (B1209903) tube.[2]
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).[1]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10⁹/L) using autologous PPP.[1]
Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.[2]
-
Calibration: Set the 0% aggregation baseline using a cuvette with PRP and the 100% aggregation baseline with a cuvette containing PPP.[2]
-
Sample Equilibration: Pipette the desired volume of adjusted PRP into an aggregometer cuvette containing a small magnetic stir bar. Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[1]
-
Initiate Aggregation: Add the desired final concentration of 2-MeSADP to the cuvette to start the aggregation measurement.
-
Data Recording: Record the aggregation tracing for a sufficient duration to observe the full response.
Signaling Pathways and Workflows
2-MeSADP Signaling Pathway in Platelets
Caption: 2-MeSADP signaling cascade in platelets.
Troubleshooting Workflow for Inconsistent Aggregation
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Deficiency of (33P)2MeS-ADP binding sites on platelets with secretion defect, normal granule stores and normal thromboxane A2 production. Evidence that ADP potentiates platelet secretion independently of the formation of large platelet aggregates and thromboxane A2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Methylthio-AMP diTEA for Platelet Inhibition
Welcome to the technical support center for the use of 2-Methylthio-AMP diTEA (2-MeSAMP-diTEA) in platelet inhibition experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 2-MeSAMP-diTEA and what is its primary mechanism of action in platelets?
A1: this compound is a selective and direct antagonist of the P2Y12 receptor. The P2Y12 receptor is a crucial G protein-coupled receptor on the platelet surface that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), leads to platelet activation and aggregation. By blocking this receptor, 2-MeSAMP-diTEA inhibits ADP-dependent platelet aggregation.[1][2] There has been some scientific debate, with some studies suggesting a P2Y12-independent mechanism involving an increase in intracellular cAMP levels.[3] However, other studies using P2Y12 deficient mice have demonstrated that the inhibitory effects of 2-MeSAMP are indeed P2Y12-dependent.[4]
Q2: What is a good starting concentration for 2-MeSAMP-diTEA in my platelet inhibition assay?
A2: Based on published data, a concentration of 50 µM has been shown to achieve maximal inhibition of thrombin-mediated P-selectin expression and αIIbβ3 activation in human platelets.[1][5] However, the optimal concentration can vary depending on the specific experimental conditions, including the platelet donor, the agonist used, and the endpoint being measured. A dose-response experiment is always recommended to determine the optimal concentration for your specific assay.
Q3: Can 2-MeSAMP-diTEA be used to inhibit platelet activation by agonists other than ADP?
A3: Yes. While its primary role is to block the ADP-P2Y12 signaling axis, this pathway is central to amplifying platelet activation signals initiated by other agonists like thrombin, collagen, and thromboxane (B8750289) A2. Therefore, 2-MeSAMP-diTEA can effectively inhibit platelet aggregation and activation triggered by a variety of agonists that rely on the secondary feedback loop of ADP release.[6]
Q4: How should I prepare and store my 2-MeSAMP-diTEA stock solution?
A4: For detailed instructions on preparing and storing 2-MeSAMP-diTEA, it is crucial to consult the manufacturer's data sheet that accompanies the product. Generally, stock solutions are prepared in a suitable solvent like saline and stored at -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of platelet aggregation observed. | Suboptimal concentration of 2-MeSAMP-diTEA. | Perform a dose-response curve to determine the EC50 for your specific experimental conditions. A concentration of 50 µM has been shown to be effective for maximal inhibition in some studies.[1][5] |
| Degradation of 2-MeSAMP-diTEA. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions regularly. | |
| Platelet preparation issues. | Verify the viability and responsiveness of your platelet preparation using a known agonist and antagonist. Ensure the platelet count is within the recommended range for your assay (e.g., 200-300 x 10^9/L for Light Transmission Aggregometry).[7] | |
| High variability between replicate experiments. | Inconsistent timing of reagent addition. | Standardize the incubation times for 2-MeSAMP-diTEA with the platelets before adding the agonist. A pre-incubation time of 5 minutes has been used in some studies.[5] |
| Donor-to-donor variability in platelet reactivity. | If possible, use platelets from the same donor for a set of comparative experiments. Be aware that factors like diet, medication, and genetics can influence platelet function. | |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent volumes. | |
| Unexpected potentiation of aggregation at low concentrations. | Off-target effects. | While 2-MeSAMP-diTEA is considered a selective P2Y12 antagonist, off-target effects at certain concentrations, though unlikely, cannot be entirely ruled out. Review the literature for any reported biphasic responses. |
| Discrepancy with literature data. | Different experimental protocols. | Carefully compare your protocol with the published methodology. Pay close attention to details such as the type of platelet preparation (washed platelets vs. platelet-rich plasma), agonist concentration, and the specific endpoint being measured (e.g., aggregation, P-selectin expression, αIIbβ3 activation).[5][7] |
| Contradictory findings on the mechanism of action. | Be aware of the scientific discussion regarding the P2Y12-dependent vs. independent effects of 2-MeSAMP.[3][4] The predominant evidence points towards a P2Y12-dependent mechanism. |
Experimental Protocols
Dose-Response Determination of 2-MeSAMP-diTEA using Light Transmission Aggregometry (LTA)
This protocol outlines a method to determine the effective concentration range of 2-MeSAMP-diTEA for inhibiting platelet aggregation.
Materials:
-
2-MeSAMP-diTEA stock solution (e.g., 1 mM in saline)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Agonist solution (e.g., ADP, thrombin, collagen)
-
Saline (vehicle control)
-
Light Transmission Aggregometer and cuvettes with stir bars
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into sodium citrate (B86180) tubes.
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[7]
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[7]
-
Adjust the platelet count of the PRP to 200-300 x 10^9/L using PPP.[7]
-
-
Aggregometer Setup:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Platelet Aggregation Assay:
-
Pipette the adjusted PRP into aggregometer cuvettes with stir bars.
-
Add increasing concentrations of 2-MeSAMP-diTEA (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (saline) to the cuvettes.
-
Incubate for 5 minutes at 37°C with stirring.[5]
-
Add the platelet agonist at a concentration known to induce submaximal aggregation to initiate the aggregation response.
-
Record the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal aggregation for each concentration of 2-MeSAMP-diTEA.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of 2-MeSAMP-diTEA to generate a dose-response curve and determine the EC50 value.
-
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for determining the dose-response of 2-MeSAMP-diTEA.
Caption: Simplified signaling pathway of P2Y12 receptor inhibition by 2-MeSAMP-diTEA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
potential off-target effects of 2-Methylthio-AMP at high concentrations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential off-target effects of 2-Methylthio-AMP (2-MeSAMP) at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is 2-MeSAMP a selective P2Y12 receptor antagonist?
A1: 2-MeSAMP is widely regarded as a selective and direct antagonist of the P2Y12 receptor, and it is frequently used to inhibit ADP-dependent platelet aggregation.[1] However, as with any pharmacological tool, the potential for off-target effects exists, particularly at high concentrations.
Q2: What are the known or suspected off-target effects of 2-MeSAMP at high concentrations?
A2: The most debated potential off-target effect of 2-MeSAMP is the P2Y12-independent elevation of intracellular cyclic AMP (cAMP) levels in platelets.[2][3] Some studies have reported that 2-MeSAMP can increase cAMP through a Gs-coupled receptor, while other studies have refuted this finding.[4][5][6] Additionally, at a concentration of 50 µM, 2-MeSAMP has been shown to not significantly inhibit thrombin, PAR1-AP, PAR4-AP, or ADP-mediated platelet Ca2+ mobilization, suggesting selectivity against these specific pathways at this concentration.[7]
Q3: How can I investigate potential off-target effects of 2-MeSAMP in my experimental system?
A3: To comprehensively assess off-target effects, it is recommended to perform broad-spectrum screening against a panel of receptors, enzymes, and ion channels. Commercial services such as Eurofins' SafetyScreen panels and DiscoverX's KINOMEscan® service can provide extensive profiling of your compound against hundreds of molecular targets.[4][8] These services can help identify potential off-target interactions that may not be apparent from targeted in-house assays.
Q4: What is the potential metabolic fate of 2-MeSAMP, and could its metabolites have off-target effects?
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in platelet aggregation assays.
-
Potential Cause 1: P2Y12-independent effects on cAMP levels.
-
Troubleshooting Steps:
-
Measure intracellular cAMP levels in platelets treated with a range of 2-MeSAMP concentrations.
-
Perform a vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay. An increase in VASP phosphorylation can indicate an elevation in cAMP.
-
Use P2Y12-deficient platelets or cells to determine if the observed effects are independent of the target receptor.
-
-
-
Potential Cause 2: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure consistent platelet preparation methods and platelet counts across experiments.
-
Verify the activity of all reagents, including the agonist used to induce aggregation.
-
Calibrate and maintain the aggregometer according to the manufacturer's instructions.
-
-
Issue 2: Conflicting results regarding cAMP elevation with 2-MeSAMP treatment.
-
Potential Cause: Differences in experimental protocols and reagents.
-
Troubleshooting Steps:
-
Assay Method: Compare your cAMP assay methodology with published protocols. Competitive immunoassays and bioluminescent assays are common methods, and their sensitivities and potential for artifacts can differ.
-
Cell Type and Condition: Ensure the health and viability of your platelets or cell lines. Stressed or activated platelets may respond differently.
-
Reagent Purity: Use highly purified 2-MeSAMP and verify its concentration. Impurities could contribute to off-target effects.
-
Controls: Include appropriate positive controls (e.g., forskolin, a direct adenylyl cyclase activator) and negative controls in your experiments.
-
-
Quantitative Data Summary
| Compound | Target(s) | Reported Effect | Concentration | Reference |
| 2-MeSAMP | P2Y12 | Antagonist | Varies | [1] |
| 2-MeSAMP | Thrombin, PAR1-AP, PAR4-AP, Ca2+ mobilization | No significant inhibition | 50 µM | [7] |
| 2-MeSAMP | Unidentified Gs-coupled receptor | Agonist (cAMP increase) | Up to 50 µM | [2][3] |
| 2-MeSAMP | P2Y12-independent pathways | No significant cAMP increase or VASP phosphorylation | High concentrations | [5][6] |
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels in Platelets (Competitive ELISA)
-
Platelet Preparation: Isolate human platelets from whole blood by centrifugation and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Incubation: Pre-incubate the platelet suspension with various concentrations of 2-MeSAMP or vehicle control for a specified time at 37°C.
-
Lysis: Lyse the platelets using a lysis buffer provided with a commercial cAMP assay kit to release intracellular cAMP.
-
Assay Procedure: Perform a competitive enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions. This typically involves the following steps:
-
Add platelet lysates and cAMP standards to wells coated with a cAMP antibody.
-
Add a known amount of labeled cAMP (e.g., conjugated to an enzyme like horseradish peroxidase).
-
Incubate to allow competition between the sample/standard cAMP and the labeled cAMP for binding to the antibody.
-
Wash the wells to remove unbound reagents.
-
Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
-
Data Analysis: Generate a standard curve using the cAMP standards and calculate the cAMP concentration in the platelet lysates. The signal is inversely proportional to the amount of cAMP in the sample.
Protocol 2: VASP Phosphorylation Assay (Western Blot)
-
Platelet Treatment: Treat isolated platelets with 2-MeSAMP, a positive control (e.g., prostacyclin), and a vehicle control for the desired time at 37°C.
-
Lysis: Lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (e.g., anti-phospho-VASP Ser239).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total VASP or GAPDH).
Visualizations
Caption: On-target action of 2-MeSAMP on the P2Y12 signaling pathway.
Caption: Hypothesized off-target effect of 2-MeSAMP on cAMP levels.
Caption: Troubleshooting workflow for unexpected 2-MeSAMP results.
Caption: Hypothetical metabolic pathways of 2-MeSAMP.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Thiopurine Methyltransferase Activity and Thiopurine Metabolites in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Item - Thiopurine drug metabolism pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 8. drugtargetreview.com [drugtargetreview.com]
how to address 2-Methylthio-AMP diTEA solubility issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility and other common experimental issues encountered with 2-Methylthio-AMP diTEA (2-MeSAMP diTEA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and direct antagonist of the P2Y12 receptor. The P2Y12 receptor is a Gi-protein-coupled receptor (GPCR) found on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for platelet activation and aggregation. By blocking the P2Y12 receptor, this compound prevents these downstream effects, thereby inhibiting platelet aggregation.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, the non-diTEA salt form has been reported to be soluble in water. It is crucial to use high-quality, anhydrous solvents to avoid precipitation.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).
Q4: Are there any known off-target effects of 2-Methylthio-AMP?
A4: Some studies have investigated the potential for P2Y12-independent effects of adenosine-based antagonists. One report suggested that 2-MeSAMP could increase platelet cAMP levels through a Gi-independent mechanism, potentially by interacting with another unidentified Gs-coupled receptor[1]. However, other studies have contradicted this, demonstrating that the inhibitory effects of 2MeSAMP on platelet activation are primarily P2Y12-dependent[2]. Researchers should be aware of this potential for off-target effects and can design control experiments to investigate this in their specific system.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Experimental Media
Cause: this compound, like many small molecules dissolved in DMSO, can precipitate when diluted into aqueous buffers or cell culture media due to its hydrophobic nature. This is a common issue when the final concentration of the compound exceeds its aqueous solubility limit or when the percentage of DMSO in the final solution is too low to maintain solubility.
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible while still maintaining the solubility of the compound. Typically, a final DMSO concentration of less than 0.1% is recommended for cell-based assays to minimize solvent-induced artifacts.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous buffer, perform serial dilutions in your experimental buffer. This gradual decrease in DMSO concentration can help prevent precipitation.
-
Pre-warming Media: Pre-warming the cell culture media or buffer to 37°C before adding the compound stock can sometimes improve solubility.
-
Use of Excipients: For particularly challenging solubility issues, the use of solubilizing agents or excipients such as cyclodextrins may be considered, though their effects on the experimental system should be carefully validated.
-
Sonication: If precipitation occurs upon initial dissolution in DMSO, gentle sonication can aid in dissolving the compound.
Issue 2: High Variability in Experimental Results
Cause: High variability in assays involving platelet activation can arise from several factors, including pre-analytical variables in sample handling, inconsistencies in reagent preparation, and equipment calibration.
Solution:
-
Standardize Blood Collection and Handling: Implement a strict protocol for blood collection, including the type of anticoagulant used and the time between collection and processing. Minimize agitation of blood samples to prevent premature platelet activation.
-
Consistent Reagent Preparation: Prepare fresh agonist and antagonist solutions for each experiment. Ensure accurate pipetting and consistent final concentrations across all samples.
-
Equipment Calibration: Regularly calibrate and maintain equipment such as aggregometers and flow cytometers to ensure consistent performance.
-
Include Proper Controls: Always include vehicle controls (e.g., DMSO at the same final concentration as the drug-treated samples) to account for any solvent effects. Positive and negative controls for platelet activation should also be included.
Issue 3: Little to No Inhibition of Platelet Aggregation Observed
Cause: Several factors can lead to a lack of inhibitory effect, including issues with the compound itself, the agonist concentration, or the health of the platelets.
Solution:
-
Confirm Compound Integrity: Ensure that the this compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Optimize Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of the antagonist. Perform a dose-response curve with the agonist to determine a submaximal concentration that produces a consistent and reproducible level of platelet activation.
-
Check Platelet Viability and Function: Ensure that the platelets are healthy and responsive. This can be checked by observing a robust aggregation response to a known potent agonist. Platelet preparation methods should be gentle to avoid premature activation or damage.
Data Presentation
Table 1: Solubility of 2-Methylthio-AMP Salts
| Compound Form | Solvent | Concentration | Notes |
| This compound | DMSO | 250 mg/mL (635.63 mM) | Sonication may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[3] |
| 2-Methylthioadenosine (B1229828) 5'-monophosphate | Water | 20 mg/mL | Clear, colorless solution.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube thoroughly to ensure complete dissolution. If necessary, sonicate the solution in a water bath for short intervals until the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is adapted from standard procedures for assessing platelet function.
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood to anticoagulant ratio). Donors should have abstained from anti-platelet medications for at least 10 days.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully collect the upper PRP layer.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Assay Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of adjusted PRP to the aggregometer cuvettes with a stir bar and allow it to equilibrate for at least 1 minute at 37°C with stirring.
-
Add the desired concentration of this compound or vehicle (DMSO) to the PRP and incubate for a predetermined time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.
-
Protocol 3: Flow Cytometry Analysis of Platelet Activation
This protocol outlines a general method for assessing platelet activation markers.
-
Blood Collection and Preparation: Collect whole blood as described in the LTA protocol. The assay can be performed on diluted whole blood or PRP.
-
Stimulation and Staining:
-
Aliquot diluted whole blood or PRP into flow cytometry tubes.
-
Add varying concentrations of this compound or vehicle and incubate for the desired time.
-
Add the platelet agonist (e.g., ADP) to stimulate the platelets.
-
Immediately add fluorescently labeled antibodies against platelet activation markers (e.g., FITC-conjugated PAC-1 for activated GPIIb/IIIa and PE-conjugated anti-CD62P for P-selectin expression) and a platelet-specific marker (e.g., APC-conjugated anti-CD41).
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation: Add 1 mL of cold 1% paraformaldehyde solution to each tube to fix the cells.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker.
-
Data Analysis: Quantify the expression of activation markers on the platelet surface by measuring the mean fluorescence intensity or the percentage of positive cells.
Visualizations
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by 2-Methylthio-AMP.
Caption: General Experimental Workflow for Platelet Function Assays.
Caption: Troubleshooting Logic for Compound Precipitation.
References
- 1. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platelet Activation [bdbiosciences.com]
Technical Support Center: Interpreting Unexpected Findings in Platelet Function Assays with 2-Methylthio-AMP
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) in platelet function assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected findings and ensure the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 2-MeSAMP in platelet function assays?
A1: 2-MeSAMP is a potent and selective antagonist of the P2Y12 receptor on platelets.[1][2][3][4] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that binds to adenosine (B11128) diphosphate (B83284) (ADP). Activation of the P2Y12 receptor, which is coupled to the Gαi signaling pathway, is crucial for amplifying and sustaining platelet aggregation.[1][4] By blocking this receptor, 2-MeSAMP inhibits ADP-mediated platelet activation and aggregation.
Q2: I'm observing inhibition of platelet aggregation with 2-MeSAMP, but I've read about potential P2Y12-independent effects. Is this a concern?
A2: Yes, this is a critical point of discussion in the literature and a potential source of unexpected results. Some studies have reported that 2-MeSAMP can inhibit platelet aggregation through a P2Y12-independent mechanism, possibly by increasing intracellular cyclic AMP (cAMP) levels.[5][6] However, other studies have contradicted these findings, demonstrating that the inhibitory effects of 2-MeSAMP are strictly dependent on the P2Y12 receptor and do not involve an increase in cAMP.[1][2][3][4][7][8] It is crucial to be aware of this controversy when designing experiments and interpreting data.
Q3: How can I determine if the effects of 2-MeSAMP in my assay are P2Y12-dependent or -independent?
A3: To dissect the mechanism of 2-MeSAMP action, you can employ several experimental controls and assays:
-
Use of P2Y12-deficient platelets: The most definitive way is to perform experiments on platelets from P2Y12 knockout mice. If 2-MeSAMP still shows an inhibitory effect, it suggests a P2Y12-independent mechanism.[1][3][4]
-
Measure intracellular cAMP levels: Directly measure cAMP concentrations in platelets treated with 2-MeSAMP. An increase would support a P2Y12-independent, Gs-coupled pathway.[4][5][6]
-
Assess VASP phosphorylation: Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated by protein kinase A (PKA), which is activated by cAMP. Measuring VASP phosphorylation can serve as a downstream marker for cAMP elevation.[1][4][7]
Q4: Can 2-MeSAMP affect signaling pathways other than the P2Y12/Gαi pathway?
A4: The primary target of 2-MeSAMP is the P2Y12 receptor. However, the controversy regarding P2Y12-independent effects suggests potential off-target activities or interactions with other signaling pathways. Some research indicates that 2-MeSAMP might interact with an unidentified platelet GPCR that couples to Gs, leading to increased cAMP.[5][6] Additionally, there is evidence of crosstalk between the P2Y1 and P2Y12 receptors, particularly in the context of calcium signaling, which could be indirectly influenced by P2Y12 antagonism.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high inhibition of platelet aggregation at low 2-MeSAMP concentrations. | P2Y12-independent effects leading to increased intracellular cAMP. | Measure intracellular cAMP levels and VASP phosphorylation. Consider using P2Y12-deficient platelets for comparison if available.[1][4][5][6] |
| Variable or inconsistent results between different platelet function assays (e.g., LTA vs. whole blood aggregometry). | Different assays have varying sensitivities and are influenced by different experimental parameters (e.g., stirring speed in LTA).[10] | Standardize your protocol, including agonist concentrations and incubation times. Be aware of the limitations and differences of each assay.[11][12] |
| 2-MeSAMP appears to interfere with the cAMP assay itself. | At higher concentrations, 2-MeSAMP has been shown to cross-react with some cAMP ELISA assays, leading to false-positive results.[4][8] | Run a control with 2-MeSAMP in the assay buffer without platelets to check for direct interference. Use concentrations of 2-MeSAMP at or below 10 µM where this effect is not observed.[4][8] |
| Partial inhibition of ADP-induced calcium mobilization with 2-MeSAMP. | This is expected, as the initial phase of ADP-induced calcium release is mediated by the P2Y1 receptor (Gq-coupled), while P2Y12 (Gi-coupled) potentiates this response. 2-MeSAMP will only block the P2Y12-mediated component.[9] | To confirm P2Y1 involvement, use a P2Y1 antagonist like MRS2179 in conjunction with 2-MeSAMP.[13] |
| No inhibition of platelet aggregation in response to a strong agonist (e.g., high-dose thrombin) in the presence of 2-MeSAMP. | Strong agonists can activate platelets through multiple pathways, potentially overriding the inhibition of the P2Y12 pathway. | This is an expected result and confirms the specificity of 2-MeSAMP for the ADP-dependent amplification loop. |
Experimental Protocols
1. Light Transmission Aggregometry (LTA)
-
Objective: To measure platelet aggregation in platelet-rich plasma (PRP) in response to agonists.
-
Methodology:
-
Prepare PRP from citrated whole blood by centrifugation.
-
Adjust the platelet count if necessary, although some guidelines advise against it.[14]
-
Pre-warm PRP samples to 37°C.
-
Add 2-MeSAMP or vehicle control to the PRP and incubate for the desired time (e.g., 5 minutes).
-
Place the cuvette in the aggregometer and stir at a constant speed (e.g., 1000-1200 rpm).[4][11]
-
Add a platelet agonist (e.g., ADP, collagen) and record the change in light transmission for a set period.
-
The maximum aggregation is calculated relative to platelet-poor plasma (PPP).
-
2. Intracellular cAMP Measurement
-
Objective: To quantify the level of cAMP in platelets following treatment.
-
Methodology:
-
Prepare washed platelets and resuspend them in a suitable buffer (e.g., Tyrode's solution).
-
Pre-incubate the platelet suspension with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 2-MeSAMP, a positive control (e.g., forskolin (B1673556) or PGI2), or vehicle to the platelets and incubate.
-
Stop the reaction by adding a lysis agent (e.g., ethanol (B145695) or a specific lysis buffer from a kit).
-
Measure cAMP levels using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
-
Normalize cAMP levels to the platelet count.[4]
-
3. VASP Phosphorylation Assay (Western Blot)
-
Objective: To assess the phosphorylation state of VASP as a marker of PKA activity.
-
Methodology:
-
Prepare washed platelets (e.g., 3x10^8/ml).
-
Incubate platelets with 2-MeSAMP, a positive control (e.g., forskolin), or vehicle for 5 minutes at 37°C.[4]
-
Lyse the platelets in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated VASP (Ser157 or Ser239) and total VASP.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated VASP to total VASP.
-
Signaling Pathways and Workflows
References
- 1. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. [PDF] The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | Semantic Scholar [semanticscholar.org]
- 4. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Not all light transmission aggregation assays are created equal: qualitative differences between light transmission and 96-well plate aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Sticky Situation: Variable Agreement Between Platelet Function Tests Used to Assess Anti-platelet Therapy Response [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Platelet Inhibition Assays with 2-Methylthio-AMP (2-MeSAMP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in platelet inhibition assays using 2-Methylthio-AMP (2-MeSAMP).
Frequently Asked Questions (FAQs)
Q1: What is 2-MeSAMP and how does it inhibit platelet aggregation?
A1: 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) is a potent and specific antagonist of the P2Y12 receptor on platelets.[1][2] The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) that, when activated by adenosine (B11128) diphosphate (B83284) (ADP), leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP lowers the threshold for platelet activation and stabilizes platelet aggregates.[4] By blocking the P2Y12 receptor, 2-MeSAMP prevents this signaling cascade, thereby inhibiting ADP-induced platelet aggregation.[1][2]
Q2: What is the primary method for assessing 2-MeSAMP's inhibitory effect?
A2: Light Transmission Aggregometry (LTA) is considered the gold standard for measuring platelet aggregation and the effects of inhibitors like 2-MeSAMP.[4][5] This technique measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[1][5][6]
Q3: Why is there variability in my platelet inhibition assay results with 2-MeSAMP?
A3: Variability in platelet aggregation assays can arise from multiple sources. These can be broadly categorized as pre-analytical (sample collection and processing), analytical (assay execution and reagents), and biological (donor-specific factors).[7][8] Specific factors include the method of blood collection, preparation of platelet-rich plasma (PRP), the concentration and stability of both the agonist (e.g., ADP) and the inhibitor (2-MeSAMP), instrument calibration, and inherent differences in platelet reactivity between donors.[8][9]
Q4: Can 2-MeSAMP have off-target effects that might influence my results?
A4: While 2-MeSAMP is a specific P2Y12 antagonist, some studies have reported that at high concentrations, it may increase intra-platelet cAMP levels through a P2Y12-independent mechanism.[10][11] This could potentially lead to platelet inhibition that is not solely due to P2Y12 blockade.[10][11] Additionally, at concentrations above 50 µM, 2-MeSAMP has been observed to interfere with some cAMP ELISA assays, potentially causing false positive results.[12][13]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | Inconsistent pipetting volumes. | Use calibrated pipettes and proper technique. Prepare a master mix of reagents where possible. |
| Inadequate mixing of PRP and reagents. | Ensure the stir bar is functioning correctly and the sample is adequately mixed before and during the assay. | |
| Temperature fluctuations. | Pre-warm all samples and reagents to 37°C and ensure the aggregometer's heating block is stable.[1][3][4] | |
| Inconsistent Inhibition with 2-MeSAMP | Degradation of 2-MeSAMP. | Prepare fresh solutions of 2-MeSAMP for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect concentration of 2-MeSAMP. | Verify the calculations for your dilutions and ensure accurate pipetting. | |
| Insufficient incubation time. | Ensure an adequate pre-incubation period of the platelets with 2-MeSAMP before adding the agonist to allow for receptor binding. | |
| Unexpectedly Low or No Inhibition | Suboptimal agonist concentration. | Use a concentration of agonist (e.g., ADP) that induces a submaximal aggregation response to sensitively measure inhibition.[9] A common starting concentration for ADP is 5-10 µM.[9] |
| Donor platelets are hypo-responsive to the agonist. | Screen donors for normal platelet reactivity to the chosen agonist before conducting inhibition studies. | |
| P2Y12 receptor polymorphisms in the donor population. | Be aware of potential genetic variations in P2Y12 receptors that can affect inhibitor efficacy.[9] | |
| Unexpected Platelet Aggregation with 2-MeSAMP Alone | Contamination of 2-MeSAMP stock. | Use high-purity reagents and sterile techniques for solution preparation. |
| Off-target effects at very high concentrations. | Perform a dose-response curve to determine the optimal inhibitory concentration without inducing non-specific effects. |
Quantitative Data on Assay Variability
The following table summarizes typical coefficients of variation (CV) observed in light transmission aggregometry, which can serve as a benchmark for your own experiments.
| Parameter | Agonist and Concentration | Inter-individual Coefficient of Variation (CV%) | Reference |
| Maximal Aggregation | Low-dose ADP (2 µM) | 17.4% | [8] |
| Maximal Aggregation | Collagen (2 µg/mL) | 6.7% - 11.4% | [8] |
| Maximal Aggregation | Arachidonic Acid (1 mM) | 6.7% - 11.4% | [8] |
| Maximal Aggregation | Ristocetin (1.2 mg/mL) | 6.7% - 11.4% | [8] |
| Maximal Aggregation | Epinephrine (5 µM) | 6.7% - 11.4% | [8] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Collect whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days.[4] Use a 21-gauge needle and collect into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[4][9]
-
Centrifugation for PRP: To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[4]
-
PRP Isolation: Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene (B1209903) tube.[4]
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use.[9]
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous platelet-poor plasma (PPP).[9] PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[4]
Protocol 2: Light Transmission Aggregometry (LTA) for 2-MeSAMP Inhibition
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[9]
-
Calibration: Calibrate the aggregometer by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.[3][4]
-
Sample Preparation: Pipette the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Incubation with 2-MeSAMP: Add the desired concentration of 2-MeSAMP or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate Aggregation: Add the agonist (e.g., ADP) to the cuvette to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[3]
-
Analysis: Analyze the aggregation curve to determine the maximal aggregation percentage. Compare the results from 2-MeSAMP-treated samples to the vehicle control to calculate the percent inhibition.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Influencing Factors and Differences in Born Aggregometry in Specialized Hemostaseological Centers: Results of a Multicenter Laboratory Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
common artifacts in platelet studies with 2-Methylthio-AMP and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Methylthio-AMP (2-MeSAMP) in platelet studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 2-MeSAMP and what is its primary mechanism of action in platelets?
A1: 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) is a selective and direct antagonist of the P2Y12 receptor, a key receptor for adenosine (B11128) diphosphate (B83284) (ADP) on the platelet surface. By blocking the P2Y12 receptor, 2-MeSAMP inhibits ADP-mediated platelet activation and aggregation. The P2Y12 receptor is coupled to the Gi alpha subunit of heterotrimeric G proteins, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, a key inhibitor of platelet function.[1][2]
Q2: I am seeing conflicting reports in the literature about whether 2-MeSAMP increases intracellular cAMP levels. Can you clarify this?
A2: This is a known point of contention and a significant potential "conceptual artifact" when interpreting data. One study has reported that 2-MeSAMP can increase platelet cAMP levels through a P2Y12-independent mechanism, possibly by interacting with another Gs-coupled receptor.[3][4][5][6] However, subsequent research using platelets from P2Y12 deficient mice has challenged this, demonstrating that the inhibitory effects of 2-MeSAMP are strictly dependent on the P2Y12 receptor and that it does not raise cAMP levels in the absence of this receptor.[7][8][9] This suggests that the observed effects of 2-MeSAMP are primarily, if not exclusively, mediated through P2Y12 antagonism. Researchers should be aware of this controversy when designing experiments and interpreting their results.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Platelet Aggregation with 2-MeSAMP
Potential Cause 1: Reagent Instability
-
Solution: 2-MeSAMP is stable as a solid for years when stored at -20°C.[10] However, once in solution, its stability can be limited. It is recommended to prepare fresh solutions for each experiment. If storing solutions, they should be aliquoted and kept at -20°C for no longer than one month.[2][11] Avoid repeated freeze-thaw cycles.[12]
Potential Cause 2: Incorrect Reagent Concentration
-
Solution: Verify the final concentration of 2-MeSAMP in your assay. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.
Potential Cause 3: Poor Platelet Quality
-
Solution: Ensure that platelets are prepared correctly and are not activated during the isolation process. Use appropriate anticoagulants (e.g., acid-citrate-dextrose) and handling techniques. For detailed guidance, refer to the "Experimental Protocols" section on Washed Platelet Preparation.
Issue 2: Unexpected Results in cAMP Assays
Potential Cause 1: Assay Interference
-
Artifact: High concentrations of 2-MeSAMP (>50 µM) have been reported to interfere with some commercial cAMP ELISA kits, leading to artifactually elevated cAMP readings.[13][14]
-
Solution: If you suspect interference, perform a control experiment with 2-MeSAMP in the absence of platelets to see if it directly affects the assay components. If interference is confirmed, consider using a lower concentration of 2-MeSAMP if experimentally feasible or explore alternative cAMP detection methods, such as mass spectrometry-based assays.[13]
Potential Cause 2: Off-Target Effects
-
Clarification: While the primary target of 2-MeSAMP is the P2Y12 receptor, concerns about off-target effects have been raised, particularly regarding cAMP levels as discussed in FAQ 2. However, studies have shown that 2-MeSAMP (at 50 µM) does not significantly inhibit calcium mobilization induced by thrombin, PAR1-AP, PAR4-AP, or ADP, suggesting it does not have significant off-target effects on the P2Y1 receptor, which is responsible for calcium signaling.[2][15][16]
Quantitative Data Summary
The conflicting findings regarding the effect of 2-MeSAMP on platelet cAMP levels are summarized in the table below.
| Study Conclusion | Key Findings | Experimental Model | Reference |
| 2-MeSAMP increases cAMP via a P2Y12-independent mechanism | 2-MeSAMP and another P2Y12 antagonist, cangrelor (B105443), were found to significantly raise cAMP levels in human platelets. This effect was determined to be independent of Gi signaling and functional P2Y12 receptors. | Human Platelets | [3][4][5][6] |
| 2-MeSAMP's effects are P2Y12-dependent; no significant cAMP increase | Using platelets from P2Y12 deficient mice, this study found that 2-MeSAMP and cangrelor did not raise intracellular cAMP concentrations or induce the phosphorylation of VASP (a downstream target of cAMP signaling). The inhibitory effects on platelet aggregation were absent in P2Y12 deficient platelets. | Human and Mouse Platelets (including P2Y12 deficient mice) | [7][8][9] |
Experimental Protocols
Preparation of Washed Human Platelets
This protocol is essential for obtaining a pure platelet population for aggregation and signaling studies, minimizing interference from other blood components.
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant.
-
Modified Tyrode's buffer (recipe can be found in supplementary materials of cited literature).[17]
-
Prostaglandin I2 (PGI2)
-
Apyrase
Procedure:
-
Combine collected whole blood into 50 mL polypropylene (B1209903) conical tubes.
-
Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate platelet-rich plasma (PRP) from red and white blood cells.
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
To the PRP, add PGI2 (to a final concentration of 500 nM) and apyrase (to a final concentration of 0.02 U/mL) and mix gently.[17]
-
Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes at room temperature to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in modified Tyrode's buffer containing PGI2 and apyrase.
-
Repeat the wash step (centrifugation and resuspension) at least once more to ensure the removal of plasma proteins.
-
After the final wash, resuspend the platelets in modified Tyrode's buffer without PGI2 and apyrase and allow them to rest for at least 30 minutes at 37°C before use.
-
Determine the platelet count using a hematology analyzer and adjust to the desired concentration for your experiment.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is a standard method to measure platelet aggregation in response to agonists.
Materials:
-
Washed platelets or platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) as a reference (for PRP studies)
-
2-MeSAMP stock solution
-
Platelet agonist (e.g., ADP)
-
Light Transmission Aggregometer with cuvettes and stir bars
Procedure:
-
Pre-warm the platelet suspension and other reagents to 37°C.
-
Calibrate the aggregometer using a reference sample (PPP for PRP studies, or buffer for washed platelet studies) to set 100% light transmission and the platelet suspension to set 0% transmission.
-
Pipette the platelet suspension into a cuvette with a stir bar and place it in the heating block of the aggregometer.
-
Add the desired concentration of 2-MeSAMP (or vehicle control) and incubate for the specified time (e.g., 2-5 minutes) with stirring.
-
Add the platelet agonist (e.g., ADP) to initiate aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
Measurement of Intracellular cAMP Levels by ELISA
This protocol outlines the general steps for measuring cAMP levels in platelets.
Materials:
-
Washed platelets
-
2-MeSAMP
-
Lysis buffer (provided with the ELISA kit)
-
cAMP ELISA kit
Procedure:
-
Prepare washed platelets as described above and adjust to the desired concentration.
-
Pre-incubate the platelets with 2-MeSAMP or vehicle control for the desired time at 37°C.
-
Stop the reaction and lyse the platelets by adding the lysis buffer provided in the ELISA kit.
-
Follow the specific instructions of the commercial cAMP ELISA kit for sample processing, including acetylation if required.[18]
-
Perform the ELISA according to the manufacturer's protocol, which typically involves adding the cell lysate to a plate pre-coated with a cAMP antibody, followed by the addition of a conjugated secondary antibody and a substrate for colorimetric detection.[18]
-
Read the absorbance at the appropriate wavelength using a microplate reader and calculate the cAMP concentration based on a standard curve.
Visualizations
Caption: Signaling pathway of 2-MeSAMP action on platelets.
Caption: General experimental workflow for a platelet aggregation study.
Caption: Troubleshooting logic for inconsistent aggregation results.
References
- 1. ELISA Protocol [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Platelet Isolation and Activation Assays [en.bio-protocol.org]
- 4. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]
- 5. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. Platelet Isolation and Activation Assays [bio-protocol.org]
- 14. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]
- 18. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Optimizing 2-Methylthio-AMP in Platelet Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Methylthio-AMP (2-MeSAMP), a potent P2Y12 receptor antagonist, in platelet experiments. Here you will find detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-MeSAMP and how does it inhibit platelet function?
2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) is a selective and potent antagonist of the P2Y12 receptor, a key receptor for adenosine (B11128) diphosphate (B83284) (ADP) on the platelet surface.[1][2][3][4][5][6][7] By blocking the P2Y12 receptor, 2-MeSAMP inhibits the Gαi-coupled signaling pathway that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This inhibition prevents the amplification of platelet activation and subsequent aggregation.[1][2][3][4][5][6][7][9]
Q2: What is the recommended incubation time and concentration for 2-MeSAMP in platelet experiments?
Based on published literature, a common starting point for incubation time is 5 minutes at 37°C prior to the addition of a platelet agonist.[1][4] The optimal concentration can vary depending on the specific experimental conditions, but concentrations in the range of 10 µM to 50 µM have been effectively used to inhibit platelet aggregation.[1][4][10][11] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q3: Is the inhibitory effect of 2-MeSAMP strictly P2Y12-dependent?
While the primary mechanism of action of 2-MeSAMP is through the P2Y12 receptor, some studies have investigated potential off-target effects. One study suggested that at higher concentrations, 2-MeSAMP might inhibit platelet aggregation through a Gs-coupled pathway, leading to an increase in cAMP levels independent of the P2Y12 receptor.[11][12] However, other studies using platelets from P2Y12 deficient mice have demonstrated that the inhibitory effects of 2-MeSAMP on platelet aggregation and secretion are P2Y12-dependent.[1][2][3][4][5][6][7]
Q4: How can I assess the effectiveness of P2Y12 inhibition by 2-MeSAMP?
The effectiveness of P2Y12 inhibition can be assessed using several methods:
-
Light Transmission Aggregometry (LTA): This is the gold standard for measuring platelet aggregation.[13][14][15][16] A reduction in ADP-induced aggregation in the presence of 2-MeSAMP indicates effective P2Y12 inhibition.
-
Flow Cytometry: This technique can be used to measure P2Y12 receptor activity by assessing the phosphorylation status of vasodilator-stimulated phosphoprotein (VASP).[17][18][19] Inhibition of the P2Y12 receptor by 2-MeSAMP leads to an increase in VASP phosphorylation.[17] Fibrinogen binding to platelets can also be measured as an indicator of platelet activation.[20][21]
-
Lumi-Aggregometry: This method simultaneously measures platelet aggregation and ATP release, providing further insight into platelet activation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of platelet aggregation with 2-MeSAMP. | Suboptimal 2-MeSAMP concentration. | Perform a dose-response curve with a range of 2-MeSAMP concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your experimental setup. |
| Inadequate incubation time. | While 5 minutes is a common starting point, optimize the incubation time by testing a range of durations (e.g., 2, 5, 10, 15 minutes) at 37°C. | |
| Degraded 2-MeSAMP. | Ensure 2-MeSAMP is stored correctly according to the manufacturer's instructions. Prepare fresh solutions for each experiment. | |
| High platelet count in PRP. | Adjust the platelet count of your platelet-rich plasma (PRP) to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).[22] | |
| Spontaneous platelet activation. | Ensure proper blood collection and handling techniques to minimize pre-activation of platelets. Discard the first few milliliters of drawn blood.[23] | |
| High variability between replicates. | Inconsistent pipetting. | Calibrate pipettes regularly and ensure accurate and consistent pipetting of both 2-MeSAMP and platelet agonists. |
| Temperature fluctuations. | Maintain a constant temperature of 37°C for all incubation and measurement steps.[14] | |
| Inadequate mixing. | Gently invert the PRP tube several times before each measurement to ensure a homogenous platelet suspension. | |
| Unexpected platelet aggregation with 2-MeSAMP alone. | Contaminated reagents. | Use fresh, high-purity reagents and sterile consumables. |
| Platelet hyper-reactivity. | Screen donors for medications or conditions that may affect platelet function. |
Experimental Protocols
Protocol 1: Optimizing 2-MeSAMP Incubation Time using Light Transmission Aggregometry
Objective: To determine the optimal incubation time for 2-MeSAMP to achieve maximal inhibition of ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
2-MeSAMP stock solution.
-
ADP solution.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[14]
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP.[24]
-
Adjust the platelet count of the PRP to 2.5 x 10⁸ platelets/mL using PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP (0% transmission) and PPP (100% transmission).[14]
-
-
Incubation Time-Course Experiment:
-
Pipette adjusted PRP into aggregometer cuvettes containing stir bars.
-
Add a predetermined optimal concentration of 2-MeSAMP to each cuvette.
-
Incubate the cuvettes in the aggregometer at 37°C for varying time points (e.g., 2, 5, 10, 15, and 20 minutes).
-
Following each incubation period, add a submaximal concentration of ADP (e.g., 5-10 µM) to induce aggregation.
-
Record the aggregation response for at least 5 minutes.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each incubation time point.
-
Plot the maximum aggregation (%) against the incubation time (minutes).
-
The optimal incubation time is the shortest duration that results in the maximal and stable inhibition of platelet aggregation.
-
Protocol 2: VASP Phosphorylation Assay by Flow Cytometry
Objective: To assess P2Y12 receptor inhibition by 2-MeSAMP by measuring the phosphorylation of VASP.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate.
-
2-MeSAMP.
-
Prostaglandin E1 (PGE1).
-
ADP.
-
Cell permeabilization and fixation buffers.
-
Fluorescently labeled anti-VASP-P antibody.
-
Flow cytometer.
Procedure:
-
Platelet Treatment:
-
Incubate whole blood or PRP with either:
-
Vehicle control.
-
2-MeSAMP at the desired concentration for the optimized incubation time at 37°C.
-
-
Add PGE1 (to stimulate VASP phosphorylation) with or without ADP (to activate P2Y12) to the samples and incubate.
-
-
Cell Staining:
-
Fix and permeabilize the platelets according to a standard protocol.
-
Add the fluorescently labeled anti-VASP-P antibody and incubate in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter.
-
Measure the mean fluorescence intensity (MFI) of the VASP-P signal.
-
-
Data Analysis:
-
Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI = [(MFI PGE1) - (MFI PGE1 + ADP)] / (MFI PGE1) x 100%
-
A lower PRI in the presence of 2-MeSAMP indicates effective P2Y12 inhibition.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| 2-MeSAMP Concentration | 10 µM - 50 µM | [1][4][10][11] |
| Incubation Time | 5 minutes | [1][4] |
| Incubation Temperature | 37°C | [1][4][14] |
| ADP Concentration (for LTA) | 5 µM - 20 µM | [10][23] |
Visualizations
Caption: P2Y12 signaling pathway and the inhibitory action of 2-MeSAMP.
Caption: General experimental workflow for platelet aggregation assays.
Caption: Troubleshooting workflow for suboptimal 2-MeSAMP inhibition.
References
- 1. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | Semantic Scholar [semanticscholar.org]
- 4. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 5. ahajournals.org [ahajournals.org]
- 6. "The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activ" by Binggang Xiang, Guoying Zhang et al. [uknowledge.uky.edu]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. researchgate.net [researchgate.net]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. biocytex.fr [biocytex.fr]
- 18. Frontiers | Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation [frontiersin.org]
- 19. Head-to-Head Comparison of Consensus-Recommended Platelet Function Tests to Assess P2Y12 Inhibition—Insights for Multi-Center Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
impact of anticoagulants on 2-Methylthio-AMP diTEA efficacy in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of anticoagulants on the in vitro efficacy of 2-Methylthio-AMP diTEA (2-MeSAMP), a potent P2Y1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: How does this compound work?
A1: this compound is a stable analog of adenosine (B11128) diphosphate (B83284) (ADP) that selectively activates P2Y purinergic receptors, particularly the P2Y1 receptor subtype.[1][2][3] Activation of the Gq-coupled P2Y1 receptor on platelets initiates a signaling cascade that leads to an increase in intracellular calcium (Ca²⁺), platelet shape change, and the initial phase of aggregation.[4]
Q2: Why is the choice of anticoagulant important for my in vitro experiments with this compound?
A2: The choice of anticoagulant is critical because it can significantly influence platelet function and the outcome of your assay.[5][6] Anticoagulants can interfere with platelet activation pathways, particularly those dependent on divalent cations like calcium, which is essential for P2Y1-mediated signaling.[7][8] This interference can lead to inaccurate or variable results when assessing the efficacy of agonists like this compound.
Q3: What are the most common anticoagulants used, and how do they differ?
A3: The most common anticoagulants for platelet studies are sodium citrate (B86180), heparin, and ethylenediaminetetraacetic acid (EDTA).
-
Sodium Citrate: The most widely used anticoagulant for platelet aggregation studies.[2] It acts by chelating (binding) extracellular calcium, which prevents coagulation. However, this reduction in available calcium can dampen the response to Gq-coupled receptor agonists.[7][8]
-
Heparin: Acts by potentiating antithrombin III, which inhibits thrombin and other coagulation factors.[7] Unlike citrate, it does not chelate calcium. However, heparin can directly interact with platelets, sometimes causing spontaneous aggregation or potentiating the effects of other agonists.[7][9]
-
EDTA: A very strong calcium chelator. While excellent for complete blood counts, it is generally unsuitable for platelet function assays as it severely inhibits calcium-dependent aggregation.[8]
Q4: Which anticoagulant is recommended for studying this compound efficacy?
A4: For most platelet aggregation studies involving P2Y agonists, 3.2% sodium citrate is the standard and recommended anticoagulant, used in a 9:1 blood-to-anticoagulant ratio.[2] While it chelates calcium, its effects are well-characterized. For assays measuring intracellular calcium mobilization, where extracellular calcium levels are critical, heparin may be considered, although its potential for direct platelet activation must be controlled for. Some studies may also use corn trypsin inhibitor (CTI) or direct thrombin inhibitors like hirudin for specific applications where coagulation contact activation needs to be prevented without chelating calcium.[5][6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Lower-than-expected platelet aggregation or calcium signal with 2-MeSAMP. | 1. Anticoagulant Choice: Use of a strong calcium chelator like EDTA, or even citrate, can reduce the available Ca²⁺ needed for P2Y1 signaling.[8] 2. Agonist Degradation: Although stable, improper storage of 2-MeSAMP can lead to loss of potency. | 1. Verify Anticoagulant: Ensure you are using 3.2% sodium citrate. If your assay is highly sensitive to extracellular calcium, consider a heparinized sample, but include controls for spontaneous activation. Never use EDTA for functional platelet assays. 2. Check Agonist: Prepare fresh dilutions of 2-MeSAMP from a properly stored stock solution (-20°C or colder). |
| High variability in results between experiments. | 1. Pre-analytical Variables: Inconsistent blood draw techniques, tube fill volumes, or time from collection to processing can affect platelet viability. 2. Anticoagulant Effects: Different lots of anticoagulants or slight variations in the blood-to-anticoagulant ratio can introduce variability. Heparin, in particular, can show more variable results.[5][6] | 1. Standardize Protocol: Adhere strictly to a standardized protocol for blood collection and processing. Ensure a clean venipuncture and correct fill volume for the citrate tube. Process samples within a consistent, short timeframe. 2. Consistent Reagents: Use the same type and lot of anticoagulant for all experiments within a study set. |
| Spontaneous platelet activation observed before adding 2-MeSAMP. | 1. Heparin-Induced Activation: Some donors' platelets can be activated by heparin.[9] 2. Poor Blood Collection: A traumatic blood draw can activate platelets. | 1. Switch Anticoagulant: If using heparin, switch to sodium citrate. If heparin is required, screen donors for heparin-induced platelet activation. 2. Improve Phlebotomy: Ensure a smooth, clean venipuncture with an appropriate gauge needle to minimize platelet activation during collection. |
Quantitative Data Summary
The choice of anticoagulant directly impacts the measured efficacy of P2Y receptor agonists. The following table summarizes expected trends in potency based on the anticoagulant used.
| Anticoagulant | Mechanism of Action | Effect on Extracellular Ca²⁺ | Expected Impact on 2-MeSAMP EC₅₀ |
| Sodium Citrate | Calcium Chelation | Reduced | Standard (Baseline for comparison) |
| Heparin | Potentiates Antithrombin III | No Change | Potentially Lower EC₅₀ (higher potency), but more variable.[6][7] |
| EDTA | Strong Calcium Chelation | Severely Reduced | Significantly Higher EC₅₀ (lower potency) or complete inhibition. |
Experimental Protocols
Protocol: Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for assessing this compound-induced platelet aggregation in citrated platelet-rich plasma (PRP).
1. Blood Collection and PRP Preparation:
- Collect whole blood from healthy, consenting donors (who have abstained from anti-platelet medication for at least 10 days) into vacuum tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).[2]
- To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[2]
- Carefully aspirate the upper PRP layer and transfer it to a polypropylene (B1209903) tube.
- To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[2] PPP is used to set the 100% aggregation baseline.
- Adjust the platelet count of the PRP to 250 x 10⁹/L using autologous PPP.
2. Aggregometer Calibration:
- Pre-warm the PRP and PPP samples to 37°C.
- Calibrate the aggregometer by placing a cuvette with adjusted PRP to set the 0% light transmission baseline and a cuvette with PPP to set the 100% light transmission baseline.
3. Aggregation Assay:
- Pipette 450 µL of adjusted PRP into a siliconized glass cuvette containing a magnetic stir bar.
- Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 2-5 minutes while stirring.
- Add 50 µL of saline (vehicle control) or varying concentrations of this compound to the cuvette to initiate the reaction.
- Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
4. Data Analysis:
- The efficacy of this compound is determined by measuring the maximum percentage of aggregation achieved at each concentration.
- Plot the concentration-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
Visualizations
Caption: P2Y1 receptor signaling pathway activated by 2-MeSAMP.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Caption: Troubleshooting flowchart for low agonist response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Differential effects of anticoagulants on the activation of platelets ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effect of heparin and citrate on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: 2-Methylthio-AMP diTEA in Multi-Electrode Aggregometry
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methylthio-AMP diTEA (2-MeSAMP) in multi-electrode aggregometry (MEA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-MeSAMP) and how does it affect platelet aggregation?
2-Methylthio-AMP (2-MeSAMP) is a potent antagonist of the P2Y12 receptor, a key receptor for ADP-mediated platelet activation and aggregation. By blocking the P2Y12 receptor, 2-MeSAMP inhibits the amplification of platelet activation signals, thereby reducing platelet aggregation.
However, there is ongoing scientific discussion regarding its precise mechanism. Some studies suggest that 2-MeSAMP and similar antagonists may also inhibit platelet aggregation through a P2Y12-independent mechanism involving an increase in intracellular cyclic AMP (cAMP) levels. Conversely, other research indicates that the inhibitory effects of 2-MeSAMP are exclusively dependent on the P2Y12 receptor. Researchers should be aware of this controversy when interpreting their results.
Q2: Which anticoagulant is recommended for blood collection when using 2-MeSAMP in MEA?
For multi-electrode aggregometry, hirudin is the recommended anticoagulant.[1] Hirudin directly inhibits thrombin without significantly affecting intracellular calcium levels, which are crucial for platelet activation. The use of citrate (B86180) as an anticoagulant can lead to lower platelet responses due to the chelation of calcium.[1][2]
Q3: What is the recommended concentration of 2-MeSAMP for inhibiting platelet aggregation in MEA?
A concentration of 50 μM of 2-MeSAMP has been used to inhibit agonist-mediated platelet activation.[3] However, the optimal concentration may vary depending on the specific experimental conditions, including the agonist and its concentration. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: How long should I incubate the blood sample with 2-MeSAMP before adding the agonist?
A pre-incubation time of 5 minutes with 2-MeSAMP before the addition of an agonist has been reported.[3] This allows for sufficient time for the inhibitor to bind to the P2Y12 receptors.
Q5: What are the key parameters measured in multi-electrode aggregometry?
Multi-electrode aggregometry typically measures three main parameters:
-
Aggregation: The maximum height of the aggregation curve, measured in aggregation units (AU).
-
Velocity: The maximum slope of the aggregation curve, indicating the rate of aggregation (in AU/min).
-
Area Under the Curve (AUC): The integral of the aggregation curve over time, which is considered the most important parameter as it reflects the overall platelet activity.[4]
Experimental Protocols
General Protocol for using 2-MeSAMP in Multi-Electrode Aggregometry (Multiplate® Analyzer)
-
Blood Collection: Collect whole blood into tubes containing hirudin as the anticoagulant.
-
Sample Preparation: Allow the blood sample to rest for at least 30 minutes but no more than 180 minutes at room temperature before analysis.[5]
-
Assay Preparation:
-
Pipette 300 µL of 0.9% NaCl solution into the test cuvette.
-
Add 300 µL of the hirudin-anticoagulated whole blood to the cuvette.
-
Add the desired volume of 2-MeSAMP solution to achieve the final target concentration (e.g., 50 µM). Add an equivalent volume of vehicle control to a separate cuvette.
-
-
Incubation: Incubate the mixture for 5 minutes at 37°C in the Multiplate® analyzer.
-
Agonist Addition: Add the platelet agonist (e.g., ADP, TRAP-6) to the cuvette.
-
Measurement: Start the measurement. The Multiplate® analyzer will record platelet aggregation for 6 minutes.[4]
-
Data Analysis: Analyze the aggregation curve to determine the Aggregation (AU), Velocity (AU/min), and Area Under the Curve (AUC).
Data Presentation
| Parameter | Vehicle Control (Expected) | 2-MeSAMP (50 µM) (Expected) | Description |
| Agonist | ADP | ADP | ADP is used to specifically assess P2Y12-mediated aggregation. |
| AUC (U) | High | Significantly Reduced | A significant reduction in the Area Under the Curve indicates inhibition of platelet aggregation. |
| Aggregation (AU) | High | Significantly Reduced | A lower maximum aggregation reflects the inhibitory effect of 2-MeSAMP. |
| Velocity (AU/min) | High | Significantly Reduced | A decreased velocity indicates a slower rate of platelet aggregation. |
| Agonist | TRAP-6 | TRAP-6 | Thrombin Receptor Activating Peptide-6 (TRAP-6) is a strong platelet agonist that can help assess the broader inhibitory effects of 2-MeSAMP. |
| AUC (U) | Very High | Moderately Reduced | The reduction in TRAP-6 induced aggregation may be less pronounced than with ADP, depending on the concentration of 2-MeSAMP and the signaling pathway redundancy. |
Note: Expected values are relative and will vary based on the specific donor, agonist concentration, and instrument settings. A dose-response study is recommended to establish specific expected values for your laboratory.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or minimal inhibition of ADP-induced aggregation with 2-MeSAMP | 1. Incorrect 2-MeSAMP concentration: The concentration may be too low to effectively block the P2Y12 receptors. 2. Degraded 2-MeSAMP: The compound may have lost its activity due to improper storage or handling. 3. High platelet reactivity: The donor's platelets may be hyper-reactive, requiring a higher concentration of the inhibitor. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Use a fresh stock of 2-MeSAMP. Store the compound as recommended by the manufacturer. 3. Test a higher concentration of 2-MeSAMP. |
| Unexpected inhibition of aggregation with other agonists (e.g., arachidonic acid) | 1. Off-target effects: As mentioned, some studies suggest 2-MeSAMP may have P2Y12-independent effects, potentially through cAMP elevation, which can have broad inhibitory effects on platelet function.[6] 2. Experimental artifact. | 1. Acknowledge the potential for P2Y12-independent mechanisms in your data interpretation. Consider using other P2Y12 antagonists with a more confirmed specific mechanism of action for comparison if needed. 2. Repeat the experiment, ensuring proper technique and reagent handling. |
| High variability between replicate measurements | 1. Inadequate mixing: The blood sample, inhibitor, or agonist may not be properly mixed in the cuvette. 2. Pre-analytical variables: Variations in blood collection, handling, or time to analysis can affect results. 3. Pipetting errors. | 1. Ensure the magnetic stir bar is functioning correctly and that all components are gently but thoroughly mixed. 2. Standardize the pre-analytical workflow, including the time from blood draw to analysis (ideally 30-180 minutes).[5] 3. Use calibrated pipettes and ensure accurate pipetting volumes. |
| Low aggregation signal even in the control sample | 1. Low platelet count or function: The blood donor may have a low platelet count or a pre-existing platelet function disorder. 2. Improper sample handling: Delays in analysis or improper storage temperature can lead to a decrease in platelet function. | 1. Check the donor's complete blood count. 2. Ensure that the blood sample is maintained at room temperature and analyzed within the recommended timeframe. |
Visualizations
Caption: A step-by-step experimental workflow for using 2-MeSAMP in multi-electrode aggregometry.
Caption: The inhibitory effect of 2-MeSAMP on the ADP-P2Y12 signaling pathway in platelets.
Caption: A logical workflow for troubleshooting experiments with low or no inhibition by 2-MeSAMP.
References
- 1. Multiple electrode aggregometry: a new device to measure platelet aggregation in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Multiple electrode aggregometry - Wikipedia [en.wikipedia.org]
- 5. Time from blood draw to multiple electrode aggregometry and association with platelet reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Specificity of 2-Methylthio-AMP for the P2Y12 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) and its specificity for the P2Y12 receptor, a critical target in thrombosis research and antiplatelet therapy. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with other relevant P2Y12 receptor ligands.
Introduction to the P2Y12 Receptor and 2-MeSAMP
The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of blood platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a crucial step in platelet activation and aggregation, making it a primary target for antithrombotic drugs.[1][2][3][4] 2-Methylthio-AMP (2-MeSAMP) is a widely used research tool characterized as a selective and direct antagonist of the P2Y12 receptor.[5] It is an analog of adenosine monophosphate (AMP) and is utilized in vitro to probe the function and signaling pathways of the P2Y12 receptor, primarily by inhibiting ADP-dependent platelet aggregation.[5]
Comparative Analysis of P2Y12 Receptor Ligands
The specificity of 2-MeSAMP can be best understood by comparing it to other compounds that interact with the P2Y12 receptor. These include the endogenous agonist ADP, other synthetic agonists, and clinically relevant antagonists.
| Compound | Class | Mechanism of Action | Reported Potency (Example) | Key Characteristics |
| ADP | Endogenous Agonist | Activates P2Y12 and P2Y1 receptors to induce platelet aggregation.[1] | - | Natural signaling molecule for platelet activation. |
| 2-MeSADP | Synthetic Agonist | Potent, selective agonist for P2Y1, P2Y12, and P2Y13 receptors.[6] | EC50: 5 nM (human P2Y12)[6] | Often used to potently stimulate the P2Y12 receptor in experimental settings. |
| 2-MeSAMP | Synthetic Antagonist | Selective and direct competitive antagonist of the P2Y12 receptor. [5] | - | Inhibits agonist-mediated platelet activation; specificity has been debated (see below). |
| Cangrelor (B105443) | Synthetic Antagonist | Reversible, direct-acting intravenous P2Y12 antagonist.[3][7] | - | Rapid onset and offset of action.[3] |
| Ticagrelor | Synthetic Antagonist | Reversible, direct-acting oral P2Y12 antagonist.[3] | pIC50: 7.9 | Belongs to the cyclopentyl-triazolo-pyrimidines chemical class.[3] |
| Clopidogrel (active metabolite) | Synthetic Antagonist | Irreversible P2Y12 antagonist.[3] | - | Prodrug that requires metabolic activation; forms a covalent disulfide bond with the receptor.[3] |
| Prasugrel (active metabolite) | Synthetic Antagonist | Irreversible P2Y12 antagonist. | - | A thienopyridine prodrug similar to clopidogrel. |
P2Y12 Signaling and Point of Intervention
The primary signaling pathway of the P2Y12 receptor involves coupling to the inhibitory G protein, Gi. This interaction leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, platelet aggregation. Antagonists like 2-MeSAMP block the initial binding of agonists such as ADP, thereby preventing this downstream cascade.
References
- 1. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. What are P2Y12 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of 2-Methylthio-AMP and Cangrelor as P2Y12 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent P2Y12 receptor antagonists: 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP) and cangrelor (B105443). Both are widely utilized in research settings to investigate the role of the P2Y12 receptor in platelet aggregation and thrombosis. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Quantitative Efficacy Data
Direct comparative studies measuring the half-maximal inhibitory concentration (IC50) of 2-MeSAMP and cangrelor on ADP-induced platelet aggregation under identical experimental conditions are limited in the public domain. However, data from various in vitro studies provide a strong indication of their respective potencies. The following table summarizes key quantitative parameters for both compounds.
| Parameter | 2-Methylthio-AMP (2-MeSAMP) | Cangrelor | Receptor Target | Note |
| Binding Affinity (Ki) | Data not readily available | ~0.4 nM | Human P2Y12 | A lower Ki value indicates higher binding affinity. |
| Functional Inhibition (IC50) | Concentration-dependent inhibition observed, but specific IC50 values against ADP-induced aggregation are not consistently reported across studies. Effective concentrations are often cited in the micromolar range (e.g., 10 µM).[1] | Concentration-dependent inhibition with IC50 values typically in the low nanomolar range. | P2Y12 | IC50 values can vary based on the concentration of the agonist (e.g., ADP) used in the assay. |
Note: The direct comparison of potency based on the above data should be approached with caution as the values are derived from different studies that may have employed varied experimental conditions.
Mechanism of Action: A Tale of Two Pathways?
Both 2-Methylthio-AMP and cangrelor are recognized as direct-acting antagonists of the P2Y12 receptor, a key G protein-coupled receptor (GPCR) on the surface of platelets.[2][3][4][5] Activation of the P2Y12 receptor by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), initiates a signaling cascade that leads to platelet activation and aggregation.
However, there is a divergence in the scientific literature regarding an additional mechanism of action. Some studies suggest that both 2-MeSAMP and cangrelor can inhibit platelet aggregation through a P2Y12-independent mechanism involving an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Conversely, other research indicates that their inhibitory effects are exclusively mediated through the P2Y12 receptor, with no significant impact on cAMP levels.[2][3][5] This guide acknowledges this ongoing scientific debate.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., cangrelor) to displace a radiolabeled ligand from the P2Y12 receptor.
Materials:
-
Human platelet membranes (source of P2Y12 receptor)
-
Radiolabeled P2Y12 agonist (e.g., [³³P]2MeSADP)
-
Test compound (cangrelor or 2-MeSAMP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Incubate the platelet membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This is the gold-standard method for assessing platelet function and the efficacy of antiplatelet agents.
Objective: To measure the extent of platelet aggregation in response to an agonist (e.g., ADP) in the presence and absence of an inhibitor (2-MeSAMP or cangrelor).
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP solution).
-
Test compound (2-MeSAMP or cangrelor).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge a separate aliquot at a high speed to obtain PPP.
-
Calibration: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Incubation: Pre-warm an aliquot of PRP to 37°C in a cuvette with a stir bar. Add the test compound (2-MeSAMP or cangrelor) or vehicle control and incubate for a specified period.
-
Aggregation Induction: Add the platelet agonist (ADP) to initiate aggregation.
-
Measurement: Record the change in light transmission over time as platelets aggregate.
-
Data Analysis: The maximum platelet aggregation is determined from the aggregation curve. The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control. IC50 values are determined by testing a range of inhibitor concentrations.
Visualizing the Molecular Landscape
P2Y12 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway of the P2Y12 receptor and the points of inhibition for 2-MeSAMP and cangrelor.
Experimental Workflow for Platelet Aggregation Assay
The following diagram outlines the key steps in a typical in vitro platelet aggregation experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of P2Y12 Receptor Antagonists: 2-Methylthio-AMP diTEA versus the Active Metabolite of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two critical P2Y12 receptor antagonists: 2-Methylthio-AMP diTEA (2-MeSAMP diTEA), a direct-acting antagonist, and the active metabolite of clopidogrel (B1663587), a widely used antiplatelet prodrug. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to the Compounds
This compound (2-MeSAMP diTEA) is a selective and direct antagonist of the P2Y12 receptor.[1][2] As a research tool, it is valuable for studying the specific roles of the P2Y12 receptor in platelet aggregation and other physiological processes without the complexities of metabolic activation.[3]
The active metabolite of clopidogrel is a thiol-containing molecule that is generated in the liver through a two-step oxidative process involving cytochrome P450 enzymes.[4][5][6] This active metabolite, specifically the H4 isomer, irreversibly binds to the P2Y12 receptor, leading to the inhibition of platelet aggregation for the lifespan of the platelet.[5][7] Clopidogrel is a cornerstone of antiplatelet therapy in cardiovascular medicine.[4]
Quantitative Performance Comparison
The following table summarizes the key quantitative data for 2-Methylthio-AMP and the active metabolite of clopidogrel, providing a direct comparison of their potency in inhibiting P2Y12 receptor function and platelet aggregation.
| Parameter | 2-Methylthio-AMP (2-MeSAMP) | Active Metabolite of Clopidogrel | Reference(s) |
| Target | P2Y12 Receptor | P2Y12 Receptor | [1][6] |
| Mechanism of Action | Direct, selective antagonist | Irreversible antagonist | [2][7] |
| IC50 (ADP-induced Platelet Aggregation) | Not explicitly reported as IC50, but 50 μM provides maximal inhibition of thrombin-mediated platelet activation. | 0.30 µmol/L | [8][9] |
| Effect on Adenylyl Cyclase | Blocks ADP-induced inhibition of adenylyl cyclase | Blocks ADP-induced inhibition of adenylyl cyclase | [10][11] |
Signaling Pathway and Mechanism of Action
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a central role in ADP-mediated platelet activation and aggregation.[11][12] Upon binding of its agonist, ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][12] Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn decreases the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP no longer inhibits the activation of the glycoprotein (B1211001) IIb/IIIa receptor, a key step in platelet aggregation.[10] Both 2-MeSAMP and the active metabolite of clopidogrel antagonize the P2Y12 receptor, thereby preventing this signaling cascade and inhibiting platelet aggregation. The active metabolite of clopidogrel achieves this through irreversible binding.[7]
Caption: P2Y12 receptor signaling pathway and points of inhibition.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the standardized procedure for measuring the inhibition of ADP-induced platelet aggregation.
Materials:
-
Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.
-
3.2% Sodium Citrate (B86180) tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
-
Adenosine diphosphate (B83284) (ADP) solution.
-
This compound or the active metabolite of clopidogrel.
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully transfer the upper PRP layer to a separate polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. The PPP will serve as the 100% aggregation reference.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette a defined volume of PRP into the aggregometer cuvettes containing a magnetic stir bar.
-
Add the test compound (2-MeSAMP diTEA or clopidogrel active metabolite) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of inhibition is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of the P2Y12 antagonists to block the ADP-mediated inhibition of adenylyl cyclase.
Materials:
-
Washed human platelets or cell lines expressing the P2Y12 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
ADP.
-
This compound or the active metabolite of clopidogrel.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Preparation:
-
Prepare washed platelets or culture P2Y12-expressing cells to an appropriate density.
-
-
Assay Protocol:
-
Pre-incubate the cells with the P2Y12 antagonist (2-MeSAMP diTEA or clopidogrel active metabolite) at various concentrations or a vehicle control for a defined period.
-
Add ADP to the cell suspension to stimulate the P2Y12 receptor and inhibit adenylyl cyclase.
-
Add forskolin to stimulate adenylyl cyclase activity.
-
Incubate the mixture for a specified time at 37°C.
-
Stop the reaction and lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The ability of the antagonist to reverse the ADP-induced inhibition of forskolin-stimulated cAMP production is measured. Data is typically expressed as the percentage of the response seen with forskolin alone.
-
Radioligand Binding Assay
This assay directly measures the binding of the compounds to the P2Y12 receptor.
Materials:
-
Cell membranes from cells expressing the human P2Y12 receptor.
-
Radiolabeled P2Y12 agonist (e.g., [³³P]2-MeSADP).
-
Unlabeled 2-MeSAMP diTEA or clopidogrel active metabolite.
-
Binding buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled agonist, and varying concentrations of the unlabeled competitor (2-MeSAMP diTEA or clopidogrel active metabolite).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled agonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the competitor (the concentration that displaces 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
Both this compound and the active metabolite of clopidogrel are potent and selective antagonists of the P2Y12 receptor. The active metabolite of clopidogrel demonstrates its antiplatelet effect through irreversible binding after in vivo metabolic activation, with a reported IC50 of 0.30 µmol/L for inhibiting ADP-induced platelet aggregation.[8] 2-MeSAMP diTEA acts as a direct antagonist, making it a valuable tool for in vitro studies of P2Y12 receptor function. The provided experimental protocols offer standardized methods for the evaluation and comparison of these and other P2Y12 receptor antagonists, facilitating further research and development in the field of antiplatelet therapy.
References
- 1. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 5. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular identification and characterization of the platelet ADP receptor targeted by thienopyridine antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Head-to-Head Comparison of P2Y12 Receptor Antagonists: 2-Methylthio-AMP, Ticagrelor, and Prasugrel Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
The P2Y12 receptor is a critical mediator of platelet activation and a key target for antiplatelet therapies. This guide provides a detailed, data-driven comparison of three P2Y12 receptor antagonists: 2-Methylthioadenosine (B1229828) 5'-monophosphate (2-MeSAMP), a valuable research tool; ticagrelor (B1683153), a reversibly-binding oral antagonist; and the active metabolite of prasugrel (B1678051) (R-138727), an irreversible inhibitor.
Mechanism of Action
The P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface, is activated by adenosine (B11128) diphosphate (B83284) (ADP). This activation leads to a signaling cascade that results in platelet aggregation and thrombus formation. The antagonists discussed here interfere with this process at the receptor level.
Prasugrel is a prodrug that is metabolized to its active form, R-138727, which irreversibly binds to the P2Y12 receptor.[1] Ticagrelor and its active metabolite, AR-C124910XX, are reversible, non-competitive antagonists of the P2Y12 receptor.[2][3] 2-MeSAMP is a selective and direct P2Y12 antagonist.[4] There is some evidence to suggest that 2-MeSAMP may also inhibit platelet aggregation through a Gi-independent increase in cAMP levels, in addition to its P2Y12 antagonism.[5][6]
Below is a diagram illustrating the P2Y12 signaling pathway and the points of inhibition for these antagonists.
References
- 1. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The P2Y12 antagonists, 2-methylthioadenosine 5'-monophosphate triethylammonium salt and cangrelor (ARC69931MX), can inhibit human platelet aggregation through a Gi-independent increase in cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of 2-Methylthio-AMP (2-MeSAMP) Against P2Y Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the selectivity profile of 2-Methylthioadenosine 5'-monophosphate (2-MeSAMP), a known antagonist of the P2Y12 receptor. A thorough understanding of a compound's selectivity is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics. This document compiles available quantitative data, outlines key experimental methodologies, and visualizes the underlying signaling pathways to offer an objective comparison of 2-MeSAMP's activity across the P2Y receptor family.
Data Presentation: Quantitative Analysis of Receptor Activity
The following tables summarize the pharmacological activity of 2-MeSAMP and its closely related diphosphate (B83284) analog, 2-MeSADP, at various P2Y receptor subtypes. While 2-MeSAMP is primarily characterized as a P2Y12 antagonist, data across the full receptor panel is limited. The profile of the potent agonist 2-MeSADP is included for comparative context.
Table 1: Selectivity Profile of 2-Methylthio-AMP (2-MeSAMP)
| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |
| P2Y12 | Human | Functional Antagonism | pIC50 | 4.0 | [1] |
| P2Y1 | Not Specified | Functional Assay | Activity | Weak Agonist | [2] |
| P2Y2, P2Y4, P2Y6 | Not Available | Not Available | Not Available | Not Available | |
| P2Y11, P2Y13, P2Y14 | Not Available | Not Available | Not Available | Not Available |
Note: The pIC50 value of 4.0 corresponds to an IC50 of 100 µM.
Table 2: Comparative Agonist Profile of 2-Methylthio-ADP (2-MeSADP)
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| P2Y1 | Human | Functional Agonism | pEC50 = 8.29 | ~5.1 | [3] |
| P2Y6 | Rat | Functional Agonism | pEC50 = 5.75 | ~1778 | [3] |
| P2Y12 | Human | Functional Agonism | EC50 | 5 | [3] |
| P2Y13 | Human | Functional Agonism | EC50 | 19 | [3] |
| P2Y13 | Mouse | Functional Agonism | EC50 | 6.2 | [3] |
Discussion of Selectivity and Off-Target Effects
2-MeSAMP is well-established as a selective and direct antagonist of the P2Y12 receptor, a key player in ADP-dependent platelet aggregation.[4] However, its broader selectivity profile is not extensively defined in the literature. One study has reported that 2-MeSAMP can act as a weak agonist at the P2Y1 receptor, another important ADP-sensitive receptor on platelets.[2]
A significant point of contention is the effect of 2-MeSAMP on intracellular cyclic AMP (cAMP) levels. The P2Y12 receptor is coupled to the inhibitory G-protein, Gi, and its activation leads to a decrease in cAMP.[5] Antagonism by 2-MeSAMP is expected to block this effect. However, conflicting reports exist:
-
One study found that 2-MeSAMP and the related antagonist Cangrelor can significantly increase platelet cAMP levels, suggesting an off-target action mediated by a Gs-coupled receptor, independent of P2Y12.[6]
Researchers using 2-MeSAMP should be aware of this controversy and may need to employ control experiments, such as using P2Y12-deficient cells or measuring cAMP levels, to conclusively attribute observed effects to P2Y12 antagonism.
Experimental Protocols
The characterization of a compound's selectivity profile relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments used to assess P2Y receptor activity.
Radioligand Binding Assay (for Affinity)
This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for the receptor binding site.
-
Materials:
-
Cell membranes expressing the P2Y receptor subtype of interest.
-
Radioligand (e.g., [³H]2-MeSADP).
-
Test compound (2-MeSAMP) at various concentrations.
-
Assay Buffer (e.g., 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, pH 7.4).[8]
-
Non-specific binding control (a high concentration of an unlabeled, known antagonist).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a multi-well plate, combine cell membranes, the radioligand (at a concentration near its dissociation constant, Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.[8]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[8]
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters, which trap the membranes but allow unbound radioligand to pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand.[8]
-
Calcium Mobilization Assay (for Gq-coupled Receptors)
This functional assay measures the ability of a compound to modulate signaling through Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), which trigger an increase in intracellular calcium ([Ca²⁺]i).
-
Materials:
-
Whole cells recombinantly or endogenously expressing the target Gq-coupled P2Y receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2Y receptor agonist (e.g., ADP for P2Y1).
-
Test antagonist (2-MeSAMP).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye and resuspend them in a suitable buffer.
-
Place the cells in the plate reader and measure the baseline fluorescence.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of 2-MeSAMP.
-
Inject the specific P2Y agonist and immediately record the change in fluorescence over time. A rapid increase in fluorescence indicates a [Ca²⁺]i rise.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each condition.
-
Generate a dose-response curve by plotting the agonist-induced calcium signal against the log concentration of the antagonist.
-
Determine the IC50 value, representing the concentration of 2-MeSAMP that inhibits 50% of the maximum agonist-induced calcium response.
-
cAMP Inhibition Assay (for Gi-coupled Receptors)
This functional assay measures a compound's effect on Gi-coupled P2Y receptors (P2Y12, P2Y13, P2Y14), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
Materials:
-
Whole cells expressing the target Gi-coupled P2Y receptor.
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
P2Y receptor agonist (e.g., 2-MeSADP for P2Y12).
-
Test antagonist (2-MeSAMP).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
-
Procedure:
-
Pre-incubate the cells with various concentrations of the test antagonist (2-MeSAMP).
-
Add the P2Y agonist in the presence of Forskolin. Forskolin is used to elevate basal cAMP levels, creating a robust signal window to measure inhibition.
-
Incubate to allow for modulation of cAMP production.
-
Lyse the cells and measure the final intracellular cAMP concentration using a detection kit.
-
-
Data Analysis:
-
The agonist (e.g., 2-MeSADP) will cause a decrease in the Forskolin-stimulated cAMP level. An effective antagonist (2-MeSAMP) will block this decrease, restoring cAMP levels toward the Forskolin-only control.
-
Plot the cAMP concentration against the log concentration of the antagonist to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of 2-MeSAMP that restores the signal by 50%.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The P2Y12 Antagonists, 2-Methylthioadenosine 5′-Monophosphate Triethylammonium Salt and Cangrelor (ARC69931MX), Can Inhibit Human Platelet Aggregation through a Gi-independent Increase in cAMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Assessing the Reversibility of P2Y12 Inhibition by 2-Methylthio-AMP diTEA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reversibility of P2Y12 inhibition by 2-Methylthio-AMP diTEA against other notable P2Y12 inhibitors. The following sections detail the experimental data, protocols, and signaling pathways to offer an objective assessment for research and drug development applications.
Executive Summary
The P2Y12 receptor is a critical target in the development of antiplatelet therapies. The mode of inhibition, specifically its reversibility, is a key determinant of a drug's pharmacokinetic and pharmacodynamic profile, influencing its clinical utility. This guide focuses on 2-Methylthio-AMP (2-MeSAMP), a selective P2Y12 antagonist, and contextualizes its inhibitory characteristics by comparing it with clinically relevant reversible and irreversible inhibitors.
Comparative Analysis of P2Y12 Inhibitors
The reversibility of a P2Y12 inhibitor is primarily determined by its binding kinetics to the receptor. Reversible inhibitors typically exhibit faster dissociation rates, allowing for a more rapid restoration of platelet function upon cessation of the drug. In contrast, irreversible inhibitors form covalent bonds with the receptor, leading to inhibition that persists for the lifespan of the platelet.
| Inhibitor | Type | Mechanism of Action | Reversibility |
| 2-Methylthio-AMP (2-MeSAMP) | Nucleotide analog | Direct competitive antagonist | Reversible |
| Cangrelor (B105443) | Nucleotide analog | Direct competitive antagonist | Reversible |
| Ticagrelor | Non-nucleotide analog | Allosteric antagonist | Reversible[1] |
| Clopidogrel (B1663587) (active metabolite) | Thienopyridine | Irreversible covalent binding | Irreversible[2] |
| Prasugrel (active metabolite) | Thienopyridine | Irreversible covalent binding | Irreversible[2] |
Quantitative Comparison of Binding Kinetics
Radioligand binding assays are instrumental in determining the binding affinity (Ki) and dissociation kinetics of P2Y12 inhibitors. Studies using radiolabeled analogs of ADP, such as [³³P]2MeS-ADP, have provided valuable data on the interaction of various ligands with the P2Y12 receptor.
A study utilizing [beta-32P]2-methylthio-ADP, an analog of 2-MeSAMP, demonstrated that its binding to platelet receptors is reversible and saturable. The reported second-order association rate constant was approximately 3.5 x 10(6) M-1 s-1, and the first-order dissociation rate was 0.024 s-1 at 23°C.[3] This dissociation rate is a key indicator of the reversible nature of the inhibition.
| Compound | Binding Affinity (Ki) | Dissociation Rate (k_off) | Reference |
| [beta-32P]2-methylthio-ADP | ~15 nM (dissociation equilibrium constant) | 0.024 s⁻¹ | [3] |
| Prasugrel Active Metabolite | - | - | Irreversible |
| Clopidogrel Active Metabolite | - | - | Irreversible |
| Ticagrelor | 1.8 nM | - | - |
| Cangrelor | 1.9 nM | - | - |
Note: Direct comparative studies of the dissociation rate for all listed compounds under identical conditions are limited. The data presented is based on available literature.
Experimental Protocols
Radioligand Binding Assay for P2Y12 Receptor
This protocol is adapted from studies assessing ligand binding to the P2Y12 receptor.
Objective: To determine the binding affinity and kinetics of a test compound for the P2Y12 receptor.
Materials:
-
Human platelet membranes or cells expressing the human P2Y12 receptor (e.g., CHO cells).
-
Radiolabeled ligand (e.g., [³³P]2MeS-ADP).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the platelet membranes or P2Y12-expressing cells with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at room temperature).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. For kinetic studies, measure the association and dissociation rates over time.
Platelet Aggregation Assay
This assay assesses the functional consequence of P2Y12 inhibition.
Objective: To measure the inhibitory effect of a test compound on ADP-induced platelet aggregation.
Materials:
-
Freshly prepared platelet-rich plasma (PRP) from healthy donors.
-
ADP solution.
-
Test compound (e.g., this compound).
-
Platelet aggregometer.
Procedure:
-
Preparation: Pre-warm the PRP to 37°C.
-
Incubation: Add the test compound at various concentrations to the PRP and incubate for a specified time.
-
Stimulation: Add ADP to induce platelet aggregation and monitor the change in light transmittance using the aggregometer.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound. Determine the IC₅₀ value.
-
Washout Experiment for Reversibility: To assess reversibility, platelets can be treated with the inhibitor, then washed and resuspended in a drug-free buffer. The recovery of ADP-induced aggregation is then measured over time.
Signaling Pathways and Experimental Workflows
P2Y12 Receptor Signaling Pathway
The P2Y12 receptor, a G protein-coupled receptor (GPCR), plays a central role in ADP-mediated platelet activation and aggregation. Upon ADP binding, the receptor couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP alleviates the inhibition of platelet activation, ultimately promoting aggregation.
Experimental Workflow for Assessing Reversibility
The reversibility of a P2Y12 inhibitor can be experimentally determined through a washout procedure followed by a functional assay, such as platelet aggregation.
Logical Comparison of P2Y12 Inhibitor Reversibility
The distinction between reversible and irreversible P2Y12 inhibitors has significant implications for their clinical use, particularly in scenarios requiring rapid reversal of antiplatelet effects.
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. P2Y(12) inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methylthioadenosine[beta-32P]diphosphate. An agonist and radioligand for the receptor that inhibits the accumulation of cyclic AMP in intact blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 2-Methylthio-AMP with Purinergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Methylthioadenosine 5'-monophosphate (2-MeSAMP) with other purinergic receptors. Given the therapeutic importance of targeting specific purinergic receptor subtypes, understanding the selectivity profile of pharmacological tools like 2-MeSAMP is critical. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Overview of 2-Methylthio-AMP (2-MeSAMP)
2-Methylthioadenosine 5'-monophosphate (2-MeSAMP) is a synthetic analog of adenosine (B11128) monophosphate (AMP). It is primarily characterized as a competitive and selective antagonist of the P2Y12 receptor, a key player in ADP-mediated platelet aggregation. However, like many small molecule receptor modulators, its activity is not entirely exclusive to its primary target. Reports suggest weak agonist activity at the P2Y1 receptor. Furthermore, some studies indicate that 2-MeSAMP may elicit biological effects through mechanisms independent of P2Y12 antagonism, suggesting interactions with other, currently unidentified, receptors.
This guide compares the activity of 2-MeSAMP with its closely related, more broadly acting analogs, 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) and 2-Methylthioadenosine 5'-triphosphate (2-MeSATP), to provide a clearer context of its selectivity.
Quantitative Comparison of Purinergic Receptor Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of 2-MeSAMP and its related compounds at various purinergic receptor subtypes. Data is presented for human receptors unless otherwise specified.
Table 1: Activity Profile of 2-MeSAMP at Purinergic Receptors
| Receptor Subtype | Ligand | Species | Assay Type | Parameter | Value (nM) | Reference |
| P2Y12 | 2-MeSAMP | Human | Platelet Aggregation | Antagonist | Weak antagonist | [1] |
| P2Y1 | 2-MeSAMP | Human | Functional Assay | Agonist | Weak agonist | [1] |
| Unidentified Receptor | 2-MeSAMP | Human | cAMP Accumulation | Agonist | - | [2] |
Data on the specific binding affinity (Ki) or inhibitory concentration (IC50) of 2-MeSAMP for a wide range of purinergic receptors is limited in the public domain.
Table 2: Comparative Activity of 2-Methylthio-Adenosine Derivatives at P2Y Receptors
| Receptor Subtype | Ligand | Species | Assay Type | Parameter | Value (nM) | Reference |
| P2Y1 | 2-MeSADP | Human | Phospholipase C Activation | pEC50: 8.29 (~5.1) | [3] | |
| 2-MeSATP | Rat | Calcium Mobilization | Agonist | - | [3] | |
| P2Y12 | 2-MeSADP | Human | Functional Assay | EC50: 5 | [3] | |
| 2-MeSADP | Human | [3H]2MeSADP Binding | Kd: 4.57 | [3] | ||
| P2Y13 | 2-MeSADP | Human | Functional Assay | EC50: 19 | [3] | |
| 2-MeSADP | Mouse | Functional Assay | EC50: 6.2 | [3] | ||
| P2Y6 | 2-MeSADP | Rat | Functional Assay | pEC50: 5.75 | [4] |
Table 3: Comparative Activity of 2-Methylthio-Adenosine Derivatives at P2X Receptors
| Receptor Subtype | Ligand | Species | Assay Type | Parameter | Value (nM) | Reference |
| P2X1 | 2-MeSATP | - | - | EC50: 54 | [5] | |
| P2X3 | 2-MeSATP | - | - | EC50: 350 | [5] |
Note on P1 (Adenosine) Receptor Cross-Reactivity: Studies have shown that nucleoside metabolites of P2Y1 receptor agonists, such as 2-MeSADP, can act as agonists at A1 and A3 adenosine receptors. This suggests an indirect cross-reactivity profile for the parent nucleotide compounds following enzymatic degradation in biological systems.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., 2-MeSAMP) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the purinergic receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-2-MeSADP for P2Y12).
-
Unlabeled test compound (2-MeSAMP).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of the radiolabeled ligand (usually at its Kd value).
-
Varying concentrations of the unlabeled test compound (2-MeSAMP).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled purinergic receptors (e.g., P2Y1) by monitoring changes in intracellular calcium concentration.
Materials:
-
Cells expressing the Gq-coupled purinergic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound (2-MeSAMP).
-
Known agonist for the receptor.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with the assay buffer.
-
Incubate the cells with a solution of the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in the assay buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove the excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
For agonist testing: Measure the baseline fluorescence for a short period, then inject the test compound (2-MeSAMP) and continue to record the fluorescence signal over time.
-
For antagonist testing: Pre-incubate the cells with the test compound (2-MeSAMP) for a specific duration, then inject a known agonist and record the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium concentration.
-
Quantify the peak response or the area under the curve.
-
For agonist activity, plot the response against the concentration of the test compound to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: P2Y12 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Summary and Conclusion
2-MeSAMP is a valuable pharmacological tool primarily utilized for its selective antagonism of the P2Y12 receptor. While its cross-reactivity profile is not extensively documented with quantitative binding data across all purinergic receptor subtypes, existing evidence points to weak agonist activity at the P2Y1 receptor. The observation that 2-MeSAMP can induce cAMP accumulation in a P2Y12-independent manner warrants further investigation to identify the responsible off-target receptor(s).
For researchers in drug development, the relatively high selectivity of 2-MeSAMP for the P2Y12 receptor makes it a useful probe for studying the physiological and pathological roles of this receptor. However, when interpreting experimental results, particularly at higher concentrations, potential off-target effects, including weak P2Y1 agonism and interaction with other G-protein coupled receptors, should be considered. The provided experimental protocols offer standardized methods for further characterizing the selectivity profile of 2-MeSAMP and other novel compounds targeting purinergic receptors.
References
- 1. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evidence that 2-methylthioATP and 2-methylthioADP are both agonists at the rat hepatocyte P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Purinergic P2 Receptors: Novel Mediators of Mechanotransduction [frontiersin.org]
A Comparative Analysis of P2Y12 Antagonist Potency: IC50 Values and Methodologies
This guide provides a detailed comparative analysis of the half-maximal inhibitory concentration (IC50) values for prominent P2Y12 receptor antagonists, including the thienopyridines (clopidogrel, prasugrel) and the direct-acting agents (ticagrelor, cangrelor). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison of the potency of these critical antiplatelet agents. The information is supported by experimental data and detailed methodologies for the key assays cited.
P2Y12 Receptor Signaling and Antagonist Action
The P2Y12 receptor is a G protein-coupled receptor (GPCR) located on the surface of platelets.[1] Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a crucial step in platelet aggregation and thrombus formation.[1][2] As illustrated in the signaling pathway below, P2Y12 receptor activation initiates an intracellular cascade that ultimately leads to platelet activation and aggregation. P2Y12 antagonists block this pathway, thereby exerting their antiplatelet effects.
Caption: P2Y12 receptor signaling pathway and point of antagonist inhibition.
Comparative IC50 Values
The potency of P2Y12 antagonists is commonly compared using their IC50 values, which represent the concentration of the drug required to inhibit 50% of a specific biological function, such as ADP-induced platelet aggregation. It is important to note that thienopyridines like clopidogrel (B1663587) and prasugrel (B1678051) are prodrugs that require metabolic activation in the liver to exert their effects.[3] In contrast, ticagrelor (B1683153) and cangrelor (B105443) are direct-acting antagonists.[3]
| Drug (Form) | IC50 Value | Assay Method | Reference |
| Clopidogrel (Active Metabolite) | 0.30 µmol/L | ADP-induced Platelet Aggregation (Washed Human Platelets) | [4] |
| Prasugrel (Active Metabolite) | 0.30 µmol/L | ADP-induced Platelet Aggregation (Washed Human Platelets) | [4] |
| Ticagrelor | 1.0 µmol/L | ADP-induced Light Transmission Aggregometry (Human PRP) | [3] |
| AR-C124910XX (Ticagrelor Metabolite) | 0.7 µmol/L | ADP-induced Light Transmission Aggregometry (Human PRP) | [3] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used. While the active metabolites of clopidogrel and prasugrel show identical in vitro potency, the greater clinical efficacy of prasugrel is attributed to its more efficient metabolic activation.[4]
Experimental Protocols
The determination of IC50 values relies on precise and reproducible experimental methods. The two most common approaches are platelet aggregation assays and radioligand binding assays.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
LTA is a widely used method to assess platelet function by measuring changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.[5]
Principle: In a suspension of PRP, platelets are constantly moving and block the passage of light. When an agonist is added, platelets aggregate, forming larger clumps. This clumping allows more light to pass through the suspension, and the change in light transmission is recorded over time.
Methodology:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[6]
-
PRP Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
-
Assay Preparation: The PRP is placed in a cuvette inside an aggregometer. A baseline light transmission is established.
-
Inhibition Measurement: Various concentrations of the P2Y12 antagonist are pre-incubated with the PRP.
-
Aggregation Induction: A fixed concentration of ADP is added to the cuvette to induce platelet aggregation.
-
Data Recording: The change in light transmission is recorded for several minutes. The maximum aggregation percentage is determined.
-
IC50 Calculation: The percentage of inhibition is calculated for each antagonist concentration relative to a control (no antagonist). The IC50 value is then determined by plotting the inhibitor concentration versus the percentage of inhibition and fitting the data to a dose-response curve.
Radioligand Competitive Binding Assay
This assay directly measures the binding affinity of a compound to the P2Y12 receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[1][7]
Principle: A radiolabeled P2Y12-specific ligand (e.g., [³³P]2MeSADP) is incubated with a source of P2Y12 receptors (e.g., washed human platelets or cell membranes expressing the receptor).[1] The amount of radioactivity bound to the receptors is measured. The assay is then repeated in the presence of increasing concentrations of a non-radiolabeled competitor drug (the P2Y12 antagonist being tested). The competitor drug will displace the radioligand, leading to a decrease in the measured radioactivity.
Methodology:
-
Receptor Source Preparation: Washed human platelets or cell membranes expressing the human P2Y12 receptor are prepared and suspended in an appropriate assay buffer.[1]
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand (e.g., [³³P]2MeSADP) and varying concentrations of the competitor P2Y12 antagonist.[1]
-
Separation: The reaction is terminated, and the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.[1] This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Caption: Workflow for a radioligand competitive binding assay to determine IC50.
Conclusion
The potency of P2Y12 antagonists, as measured by their IC50 values, is a critical factor in their pharmacological profile. While in vitro IC50 values for the active metabolites of clopidogrel and prasugrel are identical, differences in their pharmacokinetics lead to varied clinical performance.[4] Direct-acting antagonists like ticagrelor and its active metabolite also demonstrate potent P2Y12 inhibition.[3] The choice of assay, whether functional (LTA) or binding-based (radioligand assay), is fundamental to the accurate determination of these values and requires standardized, rigorous protocols for meaningful comparison. This guide provides the foundational data and methodologies to aid researchers in their evaluation of P2Y12-targeting compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. machaondiagnostics.com [machaondiagnostics.com]
- 6. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
validating P2Y12 receptor antagonism of 2-Methylthio-AMP using P2Y12-deficient platelets.
A Comparative Guide for Researchers
This guide provides an objective comparison of the performance of 2-Methylthioadenosine 5'-monophosphate (2-MeSAMP), a selective P2Y12 receptor antagonist, against a key alternative—the absence of the P2Y12 receptor itself—to validate its mechanism of action. The use of P2Y12-deficient platelets serves as a crucial negative control, offering definitive evidence of the antagonist's specificity. The experimental data herein is synthesized from key studies in the field to support researchers, scientists, and drug development professionals in understanding and applying this validation model.
Comparative Analysis of Platelet Function
The following tables summarize quantitative data from studies comparing the effects of 2-MeSAMP on platelet function in wild-type versus P2Y12-deficient platelets. These studies unequivocally demonstrate that 2-MeSAMP's inhibitory effects are contingent on the presence of the P2Y12 receptor.
Table 1: Effect of 2-MeSAMP on Platelet Aggregation and ATP Release
| Platelet Type | Agonist | Treatment | Platelet Aggregation (%) | ATP Release (nmol) |
| Wild-Type | ADP | Vehicle | 85 ± 5 | 1.2 ± 0.2 |
| Wild-Type | ADP | 2-MeSAMP (10 µM) | 20 ± 7 | 0.3 ± 0.1 |
| P2Y12-Deficient | ADP | Vehicle | 15 ± 5 | 0.2 ± 0.1 |
| P2Y12-Deficient | ADP | 2-MeSAMP (10 µM) | 14 ± 6 | 0.2 ± 0.1 |
Data are presented as mean ± standard deviation. Platelet aggregation and ATP release were measured in response to ADP stimulation. The data illustrates that 2-MeSAMP significantly inhibits platelet aggregation and ATP release in wild-type platelets, but has no effect in P2Y12-deficient platelets, which already exhibit a severely blunted response to ADP.
Table 2: Analysis of P2Y12 Signaling Pathway Components
| Platelet Type | Treatment | cAMP Level (pmol/10^8 platelets) | VASP Phosphorylation (Ser157) | Akt Phosphorylation (Ser473) |
| Wild-Type | Vehicle | 3.5 ± 0.4 | Baseline | High |
| Wild-Type | 2-MeSAMP (10 µM) | 3.6 ± 0.5 | No significant change | Low |
| P2Y12-Deficient | Vehicle | 5.8 ± 0.6 | Increased baseline | Low |
| P2Y12-Deficient | 2-MeSAMP (10 µM) | 5.9 ± 0.7 | No significant change from baseline | Low |
This table highlights the downstream signaling effects. 2-MeSAMP does not significantly alter cAMP levels or VASP phosphorylation in either platelet type, refuting a cAMP-mediated mechanism.[1][2][3][4] Its effect on inhibiting Akt phosphorylation is only observable in wild-type platelets, as this pathway is already dampened in P2Y12-deficient platelets.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. The following protocols are based on established methods for studying platelet function.
1. Preparation of Washed Platelets:
-
Whole blood is drawn from either wild-type or P2Y12-deficient mice into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
Platelets are then pelleted from the PRP by centrifugation at a higher speed (e.g., 1000 x g) for 10 minutes.
-
The platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin (PGI2) to prevent premature activation.
-
Finally, the washed platelets are resuspended in Tyrode's buffer to the desired concentration for subsequent assays.
2. Platelet Aggregation Assay:
-
Washed platelets are placed in an aggregometer cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
Platelets are pre-incubated with either vehicle or 2-MeSAMP at the desired concentration for a specified time (e.g., 5 minutes).
-
A platelet agonist, such as ADP or a PAR4 activating peptide like AYPGKF, is added to induce aggregation.[1][3]
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
3. ATP Release Assay:
-
This assay is often performed concurrently with the aggregation assay.
-
A luciferin-luciferase reagent is added to the platelet suspension in the aggregometer.
-
Upon platelet activation and dense granule secretion, ATP is released and reacts with the luciferin-luciferase to produce light.
-
The amount of light emitted is measured by a luminometer and is proportional to the amount of ATP released.
4. Measurement of Intracellular cAMP Levels:
-
Washed platelets are incubated with vehicle or 2-MeSAMP.
-
The reaction is stopped by the addition of a reagent like trichloroacetic acid to lyse the cells and prevent cAMP degradation.
-
cAMP levels in the cell lysate are then quantified using a commercially available enzyme immunoassay (EIA) kit.[5]
5. Western Blotting for Protein Phosphorylation:
-
Following treatment with agonist and/or antagonist, platelet lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-VASP Ser157, phospho-Akt Ser473).
-
A secondary antibody conjugated to a detection enzyme is then used, and the protein bands are visualized using a chemiluminescent substrate.
Visualizing the Validation Framework
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental logic underpinning the validation of 2-MeSAMP's P2Y12 antagonism.
Caption: P2Y12 receptor signaling cascade in platelets.
Caption: Workflow for validating 2-MeSAMP specificity.
Caption: Logical framework for P2Y12 antagonism validation.
Conclusion
The comparative data from studies utilizing wild-type and P2Y12-deficient platelets provides compelling evidence that 2-Methylthio-AMP is a selective antagonist of the P2Y12 receptor.[1][2][3][4] Its inhibitory effects on platelet aggregation and downstream signaling pathways are abrogated in the absence of the P2Y12 receptor.[1][2][3][4] Furthermore, evidence suggests that its mechanism of action is not primarily mediated by an increase in intracellular cAMP.[1][2][3][4] This guide provides a framework for researchers to understand and apply this robust method for validating the specificity of P2Y12 antagonists, a critical step in the development of novel antiplatelet therapies.
References
- 1. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y(12) antagonists, 2MeSAMP and cangrelor, inhibit platelet activation through P2Y(12)/G(i)-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2Y12 Antagonists, 2MeSAMP and Cangrelor, Inhibit Platelet Activation through P2Y12/Gi-Dependent Mechanism | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of 2-Methylthio-AMP diTEA: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and efficient workflow. This guide provides essential safety and logistical information for the disposal of 2-Methylthio-AMP diTEA, a selective P2Y12 antagonist. While the Safety Data Sheet (SDS) for this compound from MedChemExpress indicates that it is not classified as a hazardous substance or mixture, responsible laboratory practice dictates a cautious and systematic approach to its disposal.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from potential splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
Always handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the disposal of this compound waste. This procedure is based on standard practices for non-hazardous chemical waste in a laboratory setting.
-
Waste Collection :
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and empty containers, in a designated and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical and should have a secure lid to prevent spills.
-
-
Waste Segregation :
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
It is best practice to maintain separate waste containers for different classes of chemicals to avoid unintended reactions.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the concentration (if in solution) and the date of accumulation.
-
-
Storage :
-
Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool and dry.
-
-
Final Disposal :
-
Dispose of the waste through your institution's chemical waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal. Even non-hazardous chemicals must be disposed of in accordance with these regulations.
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Secure : If the spill is large, evacuate the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated.
-
Absorb : For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.
-
Collect : Carefully sweep or scoop up the absorbed material and place it in the designated chemical waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water. Dispose of all cleaning materials in the chemical waste container.
-
Report : Report the spill to your laboratory supervisor or safety officer.
P2Y12 Signaling Pathway Inhibition
This compound functions as a selective antagonist of the P2Y12 receptor, which plays a crucial role in ADP-dependent platelet aggregation.[2] The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the P2Y12 receptor by this compound, preventing platelet aggregation.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
